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  • Product: 7-(Bromomethyl)quinoline hydrobromide
  • CAS: 188874-61-5

Core Science & Biosynthesis

Foundational

7-(Bromomethyl)quinoline Hydrobromide: A Technical Guide to its Mechanism of Action and Research Applications

Abstract 7-(Bromomethyl)quinoline hydrobromide is a versatile research compound that leverages a reactive benzylic bromide for covalent modification of biological macromolecules and a quinoline core that offers intrinsic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-(Bromomethyl)quinoline hydrobromide is a versatile research compound that leverages a reactive benzylic bromide for covalent modification of biological macromolecules and a quinoline core that offers intrinsic fluorescence. This dual functionality makes it a powerful tool for researchers in chemical biology, drug discovery, and molecular pharmacology. This in-depth technical guide elucidates the core mechanism of action of 7-(bromomethyl)quinoline hydrobromide, details its chemical properties and reactivity, and provides field-proven insights into its application as a potent alkylating agent and fluorescent probe. We will explore its utility in enzyme inhibition, protein labeling, and cellular imaging, supported by detailed experimental protocols and data interpretation guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the unique capabilities of this compound in their experimental workflows.

Introduction: The Quinoline Scaffold in Chemical Biology

The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and chemical biology. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The quinoline ring system can intercalate into DNA and interact with various enzymes, making it a valuable pharmacophore in drug design.[1] Furthermore, the inherent fluorescence of the quinoline core provides a convenient handle for tracking the molecule within biological systems, enabling applications in cellular imaging and probe development.[3][4]

7-(Bromomethyl)quinoline hydrobromide combines the biological relevance of the quinoline scaffold with the high reactivity of a benzylic bromide. This strategic design results in a molecule capable of covalently modifying nucleophilic targets while simultaneously allowing for fluorescent detection of its localization and interactions. The hydrobromide salt form enhances the compound's stability and solubility in aqueous buffers, facilitating its use in biological experiments.

Core Mechanism of Action: Covalent Alkylation of Nucleophilic Biomolecules

The primary mechanism of action of 7-(bromomethyl)quinoline hydrobromide is its function as a potent alkylating agent. The key to its reactivity lies in the benzylic bromide functional group.

The Chemistry of Benzylic Bromide Reactivity

The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic. This electrophilicity is significantly enhanced by the adjacent quinoline ring system. The quinoline ring can stabilize the transition state of a nucleophilic substitution reaction through resonance, facilitating the departure of the bromide leaving group.

The reaction with a biological nucleophile (Nu:) proceeds via a nucleophilic substitution reaction, likely following an SN2 or SN1-like mechanism, depending on the reaction conditions and the nature of the nucleophile.

Figure 1: General Mechanism of Alkylation

G reagent 7-(Bromomethyl)quinoline transition_state Transition State reagent->transition_state Attack by Nu: nucleophile Biological Nucleophile (Nu:) nucleophile->transition_state product Covalently Modified Biomolecule transition_state->product leaving_group Br- transition_state->leaving_group

Caption: Nucleophilic attack on the electrophilic carbon of 7-(bromomethyl)quinoline.

Biological Nucleophiles as Primary Targets

Within a biological context, the primary targets for alkylation by 7-(bromomethyl)quinoline hydrobromide are amino acid residues with nucleophilic side chains. The most reactive of these is the thiol group of cysteine, which is a potent nucleophile at physiological pH. Other potential targets include the imidazole ring of histidine, the epsilon-amino group of lysine, and the carboxylate groups of aspartate and glutamate, although their reactivity is generally lower than that of cysteine.

Table 1: Potential Nucleophilic Targets in Proteins

Amino AcidNucleophilic GroupReactivity
CysteineThiol (-SH)High, especially in its deprotonated thiolate form (S-).
HistidineImidazole ringModerate, pH-dependent.
Lysineε-Amino (-NH2)Moderate, generally less reactive than thiols.
MethionineThioether (-S-CH3)Moderate, can be oxidized.
AspartateCarboxylate (-COO-)Low, generally requires activation.
GlutamateCarboxylate (-COO-)Low, generally requires activation.

Applications in Research

The dual nature of 7-(bromomethyl)quinoline hydrobromide as both a reactive alkylating agent and a fluorescent molecule lends itself to a variety of research applications.

Enzyme Inhibition and Active Site Mapping

The ability of 7-(bromomethyl)quinoline hydrobromide to covalently modify nucleophilic residues makes it a potential inhibitor of enzymes that rely on such residues for their catalytic activity. For instance, cysteine proteases, which have a critical cysteine residue in their active site, are prime targets for inhibition by this compound.

By covalently binding to the active site, 7-(bromomethyl)quinoline hydrobromide can act as an irreversible inhibitor. The intrinsic fluorescence of the quinoline moiety can then be used to confirm the labeling of the enzyme and to quantify the extent of inhibition. This approach can also be used for active site mapping, where the location of the covalent modification can be identified through techniques like mass spectrometry, providing valuable information about the enzyme's catalytic mechanism.

Fluorescent Labeling of Proteins

The fluorescent properties of the quinoline ring allow for the use of 7-(bromomethyl)quinoline hydrobromide as a fluorescent labeling reagent for proteins. By reacting the compound with a purified protein, it is possible to introduce a fluorescent tag at the site of reactive nucleophilic residues. This can be useful for a variety of downstream applications, including:

  • Visualizing protein localization in cells: Labeled proteins can be introduced into cells and their subcellular localization can be monitored by fluorescence microscopy.

  • Studying protein-protein interactions: Förster Resonance Energy Transfer (FRET) experiments can be designed using the quinoline fluorophore as a donor or acceptor to study the proximity of two interacting proteins.

  • Monitoring conformational changes: Changes in the local environment of the attached fluorophore upon protein conformational changes can lead to alterations in its fluorescence properties, which can be used to study protein dynamics.

Cellular Imaging and Probe Development

The ability of the quinoline moiety to fluoresce makes 7-(bromomethyl)quinoline hydrobromide a useful tool for cellular imaging. Its reactivity allows it to be targeted to specific cellular compartments or biomolecules. For example, by conjugating it to a molecule that localizes to a specific organelle, it can be used to visualize that organelle. Furthermore, its fluorescence is often sensitive to the local environment, which can be exploited to develop probes for specific cellular parameters like pH or ion concentration.[3]

Experimental Protocols

The following protocols are provided as a starting point for researchers. It is crucial to optimize the conditions for each specific application.

Protocol for Enzyme Inhibition Assay

This protocol describes a general procedure for evaluating the inhibitory effect of 7-(bromomethyl)quinoline hydrobromide on a target enzyme.[5][6]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer (e.g., PBS, Tris-HCl)

  • 7-(bromomethyl)quinoline hydrobromide stock solution (in DMSO or ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve 7-(bromomethyl)quinoline hydrobromide in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare a solution of the target enzyme in the assay buffer at a concentration suitable for the assay.

    • Prepare a solution of the substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the different concentrations of 7-(bromomethyl)quinoline hydrobromide to the wells. Include a control with no inhibitor.

    • Incubate the plate for a specific period (e.g., 30 minutes) at a controlled temperature to allow for the inhibitor to react with the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]

Workflow for Enzyme Inhibition Assay

G start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents plate_setup Add Enzyme and Inhibitor to 96-well Plate prepare_reagents->plate_setup incubation Incubate for Pre-defined Time plate_setup->incubation add_substrate Add Substrate to Initiate Reaction incubation->add_substrate measure_activity Monitor Reaction Kinetics (Absorbance/Fluorescence) add_substrate->measure_activity data_analysis Calculate Reaction Rates and Determine IC50 measure_activity->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the inhibitory potential of a compound.

Protocol for Fluorescent Labeling of a Protein

This protocol provides a general method for labeling a protein with 7-(bromomethyl)quinoline hydrobromide.

Materials:

  • Purified protein with accessible nucleophilic residues

  • Labeling buffer (e.g., PBS, pH 7.4)

  • 7-(bromomethyl)quinoline hydrobromide stock solution (in DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer and Fluorometer

Procedure:

  • Prepare Protein:

    • Dissolve the purified protein in the labeling buffer to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of 7-(bromomethyl)quinoline hydrobromide from the stock solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Remove Excess Label:

    • Separate the labeled protein from the unreacted compound using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the concentration of the labeled protein using a protein assay (e.g., Bradford assay).

    • Measure the absorbance of the labeled protein at the quinoline's absorption maximum (around 320-350 nm) and the protein's absorption maximum (usually 280 nm).

    • Calculate the degree of labeling (moles of dye per mole of protein).

    • Record the fluorescence emission spectrum of the labeled protein to confirm successful labeling.

Protocol for Cellular Imaging

This protocol outlines a general procedure for visualizing the uptake and localization of 7-(bromomethyl)quinoline hydrobromide in cultured cells.[4]

Materials:

  • Cultured cells grown on coverslips or in imaging dishes

  • Cell culture medium

  • 7-(bromomethyl)quinoline hydrobromide stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Seed cells on coverslips or imaging dishes and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Dilute the 7-(bromomethyl)quinoline hydrobromide stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the old medium from the cells and replace it with the medium containing the compound.

    • Incubate the cells for a specific time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Washing and Fixation:

    • Remove the labeling medium and wash the cells three times with warm PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the quinoline fluorophore (excitation ~340 nm, emission ~450-500 nm).

Data and Analysis

Quantitative Analysis of Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoline derivatives. The table below summarizes the in vitro cytotoxic activity of several brominated quinoline compounds against various cancer cell lines, providing a reference for the expected potency of 7-(bromomethyl)quinoline hydrobromide.[1][2]

Table 2: In Vitro Anticancer Activity of Brominated Quinolines

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
5,7-dibromo-8-hydroxyquinolineC6 (Rat Glioma)6.7--
5,7-dibromo-8-hydroxyquinolineHeLa (Cervical)10.2--
5,7-dibromo-8-hydroxyquinolineHT29 (Colon)25.6--
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (Rat Glioma)12.35-Fluorouracil>75
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon)5.455-Fluorouracil>75

Data extracted from published literature.[1][2]

Physicochemical Properties
PropertyValueSource/Method
Molecular FormulaC10H9Br2N-
Molecular Weight302.99 g/mol -
AppearanceSolidVendor Data
SolubilitySoluble in DMSO and EthanolGeneral knowledge for similar organic compounds
StabilityThe hydrobromide salt enhances stability. Store desiccated.General chemical principles
Fluorescence Ex/Em (approx.)~340 nm / ~450-500 nmInferred from similar quinoline derivatives[3]

Conclusion and Future Perspectives

7-(Bromomethyl)quinoline hydrobromide is a powerful and versatile tool for chemical biology and drug discovery. Its mechanism of action, centered on covalent modification of nucleophilic biomolecules, combined with its intrinsic fluorescence, allows for a wide range of applications, from enzyme inhibition and protein labeling to cellular imaging. The experimental protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of this compound in their own systems.

Future research will likely focus on the development of more targeted derivatives of 7-(bromomethyl)quinoline, where the quinoline scaffold is further functionalized to enhance its specificity for particular biological targets. Furthermore, the development of derivatives with improved photophysical properties, such as longer emission wavelengths and higher quantum yields, will expand its utility in advanced imaging applications. As our understanding of the complex biological roles of nucleophilic residues continues to grow, reactive probes like 7-(bromomethyl)quinoline hydrobromide will undoubtedly play an increasingly important role in their investigation.

References

  • A standard operating procedure for an enzymatic activity inhibition assay. Biol Chem. 2021;402(6):639-648. doi:10.1515/hsz-2020-0402
  • Ökten S, Yenigün VB, Büyüok M, et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. 2023;8(15):13775-13788. doi:10.1021/acsomega.3c00588
  • Maltais R, Roy J, Poirier D. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Med Chem Lett. 2021;12(5):822-826. Published 2021 Apr 27. doi:10.1021/acsmedchemlett.1c00111
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed. [Link]. Accessed January 26, 2026.

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. [Link]. Accessed January 26, 2026.

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]. Accessed January 26, 2026.

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. ResearchGate. [Link]. Accessed January 26, 2026.

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis, in-vitro and in-silico studies. Semantic Scholar. [Link]. Accessed January 26, 2026.

  • Substituted quinolines as noncovalent proteasome inhibitors. Bioorg Med Chem Lett. 2012;22(19):6142-6146. doi:10.1016/j.bmcl.2012.08.026
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. [Link]. Accessed January 26, 2026.

  • The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]. Accessed January 26, 2026.

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. RSC Med Chem. 2023;14(2):333-351. Published 2023 Jan 11. doi:10.1039/d2md00398a
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]. Accessed January 26, 2026.

  • 8-Bromoquinoline. PubChem. [Link]. Accessed January 26, 2026.

  • 8-(Bromomethyl)quinoline. PubChem. [Link]. Accessed January 26, 2026.

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Semantic Scholar. [Link]. Accessed January 26, 2026.

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of 7-(Bromomethyl)quinoline Hydrobromide

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: A Comprehensive Technical Protocol and Mechanistic Exploration for the Side-Chain Bromination of 7-Methylquinoline. Strategic Overview: T...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: A Comprehensive Technical Protocol and Mechanistic Exploration for the Side-Chain Bromination of 7-Methylquinoline.

Strategic Overview: The Importance and Synthetic Logic

7-(Bromomethyl)quinoline is a highly valuable heterocyclic building block in medicinal chemistry and materials science. The bromomethyl group serves as a versatile synthetic handle, enabling facile nucleophilic substitution reactions to introduce a wide array of functional groups. This allows for the construction of complex molecular architectures and the development of novel pharmaceutical agents and functional materials. Quinoline derivatives, in particular, are known scaffolds for a range of biologically active compounds.[1]

The conversion of 7-methylquinoline to 7-(bromomethyl)quinoline hydrobromide is a classic example of a selective benzylic bromination. The primary challenge is to functionalize the methyl group's benzylic protons without promoting electrophilic substitution on the electron-rich quinoline aromatic system. This is achieved by employing a free-radical pathway under conditions that disfavor ionic reactions. The chosen methodology, the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as Azobisisobutyronitrile (AIBN), in a non-polar solvent.[2][3]

This guide provides a detailed examination of the underlying reaction mechanism, a field-tested experimental protocol, and essential data for product validation.

The Reaction Mechanism: A Free-Radical Chain Process

The selective bromination of the 7-methyl group proceeds via a free-radical chain reaction. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process is divided into three distinct stages: initiation, propagation, and termination.

Initiation Phase

The reaction is initiated by the thermal decomposition of a radical initiator, typically AIBN or benzoyl peroxide. This decomposition generates primary radicals. Concurrently, NBS provides a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, which is essential to favor the radical pathway over competing ionic reactions.[3][4] The initiator radicals then facilitate the homolytic cleavage of the Br-Br bond to generate the bromine radicals (Br•) that drive the chain reaction.

Propagation Phase

This phase consists of two key repeating steps:

  • Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the 7-methyl group of the quinoline. This step is highly selective for the benzylic position because the resulting 7-quinolinemethyl radical is resonance-stabilized by the aromatic ring system, significantly lowering the activation energy for this process.

  • Bromine Transfer: The newly formed 7-quinolinemethyl radical reacts with a molecule of Br₂ (generated from NBS) to form the desired 7-(bromomethyl)quinoline product and a new bromine radical. This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

Termination Phase

The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical and a 7-quinolinemethyl radical combining. These termination events are relatively rare compared to the propagation steps.

An important consequence of the propagation step is the formation of hydrogen bromide (HBr) as a byproduct. Quinoline is a basic heterocycle, and its nitrogen atom is readily protonated by the strong acid HBr. This acid-base reaction results in the precipitation of the product as the hydrobromide salt, 7-(bromomethyl)quinoline hydrobromide.[5][6]

Wohl-Ziegler Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN (Initiator) Br2 Br₂ (low conc.) AIBN->Br2 heat NBS NBS NBS->Br2 generates Br_rad 2 Br• Br2->Br_rad homolysis Start 7-Methylquinoline Br_rad->Start Radical 7-Quinolinemethyl Radical Start->Radical + Br• Product 7-(Bromomethyl)quinoline Radical->Product + Br₂ HBr HBr Radical->HBr - H• Br_rad_new Br• (new) Product->Br_rad_new - Br• Br_rad_new->Start propagates chain Term1 Br• + Br• → Br₂ Term2 R• + Br• → R-Br Term3 R• + R• → R-R

Caption: Free-radical mechanism for the synthesis of 7-(bromomethyl)quinoline.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and clarity. Adherence to safety procedures is paramount.

Materials and Reagents
CompoundFormulaMW ( g/mol )Molar Eq.Quantity (Example)CAS No.
7-MethylquinolineC₁₀H₉N143.191.05.00 g (34.9 mmol)612-60-2
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.16.82 g (38.4 mmol)128-08-5
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.050.29 g (1.75 mmol)78-67-1
Carbon Tetrachloride (CCl₄)CCl₄153.82-150 mL56-23-5

Note on Solvent Choice: Carbon tetrachloride is the traditional solvent for this reaction due to its inertness and ability to promote radical pathways. However, due to its toxicity and environmental concerns, alternative solvents like 1,2-dichloroethane or cyclohexane may be used, though reaction conditions may require re-optimization.

Safety Precautions
  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage.[7] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust.[8]

  • Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose vigorously upon heating. Store in a cool, dark place. Handle with care and avoid grinding.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • General: The reaction generates HBr gas. The entire apparatus should be set up within a fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-methylquinoline (1.0 eq) and carbon tetrachloride (150 mL).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.

  • Heating and Reflux: Place a heating mantle under the flask and heat the mixture to a gentle reflux (approx. 77°C for CCl₄). The reaction is often initiated with a heat lamp to ensure radical formation.

  • Reaction Monitoring: The reaction progress can be monitored by observing the consumption of NBS (which is denser than CCl₄ and will be consumed) and the formation of succinimide (which is less dense and will float on the surface).[3] The reaction is typically complete within 2-4 hours. TLC analysis can also be used to monitor the disappearance of the starting material.

  • Workup - Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature, and then further cool in an ice bath for 30 minutes. The product, 7-(bromomethyl)quinoline hydrobromide, and the byproduct, succinimide, will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and soluble impurities. The succinimide byproduct can be removed by washing the crude solid with cold water, as the hydrobromide salt has limited solubility in cold water while succinimide is more soluble.

  • Drying: Dry the purified white to off-white solid product under vacuum to yield 7-(bromomethyl)quinoline hydrobromide.

Caption: Step-by-step workflow for the synthesis and purification.

Product Characterization and Validation

Validation of the final product's identity and purity is crucial. The following techniques are standard.

  • ¹H NMR Spectroscopy: The most definitive method. The key diagnostic signals are the disappearance of the methyl singlet of 7-methylquinoline (typically around δ 2.5 ppm) and the appearance of a new singlet for the bromomethyl (-CH₂Br) protons, which will be significantly downfield (expected around δ 4.7-4.9 ppm) due to the deshielding effect of the bromine atom. The aromatic protons of the quinoline ring will also show characteristic shifts.

  • ¹³C NMR Spectroscopy: The carbon of the methyl group will shift downfield upon bromination.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₀H₈BrN. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident.

  • Melting Point (MP): The hydrobromide salt will have a distinct and sharp melting point, which can be compared to literature values if available.

CompoundKey ¹H NMR Signal (CDCl₃)Description
7-Methylquinoline~ δ 2.5 ppm (s, 3H)Methyl Protons
7-(Bromomethyl)quinoline HBr~ δ 4.8 ppm (s, 2H)Bromomethyl Protons

Conclusion

The synthesis of 7-(bromomethyl)quinoline hydrobromide from 7-methylquinoline via a Wohl-Ziegler reaction is a reliable and selective method for benzylic functionalization. By leveraging a free-radical mechanism, this procedure effectively circumvents undesired electrophilic aromatic substitution. Careful control of reaction conditions, adherence to safety protocols, and rigorous product characterization are essential for a successful outcome. This guide provides the necessary framework for researchers to confidently produce this key synthetic intermediate for applications in drug discovery and advanced materials development.

References

  • Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Reagent Guide. (2011). N-Bromosuccinimide (NBS). Master Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 7-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, G., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Characterization of 7-(Bromomethyl)quinoline Hydrobromide by NMR and Mass Spectrometry

Introduction: The Quinoline Core in Modern Science Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous compounds with significant pharmacological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core in Modern Science

Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous compounds with significant pharmacological and material science applications.[1][2] From antimalarial agents to organic light-emitting diodes (OLEDs), the quinoline scaffold is a versatile building block for functional molecule design. 7-(Bromomethyl)quinoline hydrobromide is a key intermediate in this field, providing a reactive bromomethyl group that serves as a handle for further synthetic elaboration. Its hydrobromide salt form often enhances stability and crystallinity, making it suitable for storage and handling.

The unequivocal structural confirmation and purity assessment of such a precursor are paramount to ensure the integrity of subsequent research and development. This guide provides a comprehensive, in-depth analysis of 7-(Bromomethyl)quinoline hydrobromide using the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will move beyond simple data reporting to explore the causality behind experimental choices and the logic of spectral interpretation, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the starting point for any analytical endeavor.

Structure:

Figure 1. Chemical Structure of 7-(Bromomethyl)quinoline hydrobromide.

Table 1: Physicochemical Properties of 7-(Bromomethyl)quinoline Hydrobromide

PropertyValueSource
Molecular Formula C₁₀H₉Br₂N[3]
Molecular Weight 302.99 g/mol [3]
CAS Number 103030-25-7 (for hydrobromide)[3]
Appearance Powder/Crystals
Canonical SMILES C1=CC2=C(C=CC(=C2)CBr)N=C1.Br[3]

Part 1: Unraveling the Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. It provides atom-level information on the chemical environment, connectivity, and spatial relationships within a molecule.[2] For a substituted heteroaromatic system like 7-(bromomethyl)quinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments is essential for unambiguous assignment.

Expertise in Action: The Rationale for Experimental Design
  • Choice of Solvent: The hydrobromide salt structure necessitates a polar, aprotic deuterated solvent to ensure dissolution without undesirable proton exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice. Its high polarity readily dissolves the salt, and unlike methanol-d₄ or D₂O, it will not exchange with the N-H proton, allowing for its observation.

  • 1D vs. 2D NMR: While ¹H and ¹³C NMR provide the primary data, the crowded aromatic region of the quinoline ring can lead to overlapping signals and ambiguous assignments.[4] Two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to resolve these ambiguities by revealing proton-proton and proton-carbon correlations, respectively.[5][6] This self-validating system ensures that every assignment is cross-verified.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation:

    • Accurately weigh 10-15 mg of 7-(bromomethyl)quinoline hydrobromide for ¹H NMR and 2D experiments (a higher concentration of 50-75 mg is preferable for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time).[2]

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube. The solvent should contain an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[2]

  • Instrumental Parameters (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of DMSO-d₆.[2]

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[2]

    • ¹H NMR: Acquire data with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire data with 1024-2048 scans, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

    • COSY & HSQC: Utilize standard, pre-optimized parameter sets provided by the spectrometer software.

Logical Framework for NMR Data Analysis

The following diagram illustrates the workflow for comprehensive NMR-based structure verification.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_interpretation Data Integration & Final Structure H1_NMR ¹H NMR (Proton Environments & Counts) COSY ¹H-¹H COSY (Proton Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC Assignment Spectral Assignment (Chemical Shifts, Couplings) H1_NMR->Assignment Provides δ, J, Integration C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->Assignment Provides δ COSY->Assignment Confirms ¹H-¹H neighbors HSQC->Assignment Links ¹H to ¹³C Structure Verified Structure of 7-(Bromomethyl)quinoline HBr Assignment->Structure

Diagram 1. Workflow for NMR-based structural verification.

Data Interpretation: Decoding the Spectra

¹H NMR Spectrum Analysis: The protonated quinoline ring system and the electron-withdrawing bromomethyl group create a distinct pattern. The N-H proton from the hydrobromide salt will likely appear as a very broad singlet at a high chemical shift (>10 ppm) due to proton exchange and quadrupolar coupling with the nitrogen.

Table 2: Predicted ¹H NMR Assignments (in DMSO-d₆)

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H2~9.0Doublet of doublets (dd)1HAdjacent to nitrogen (deshielded); coupled to H3 and H4.[2]
H4~8.9Doublet of doublets (dd)1HDeshielded position; coupled to H2 and H3.[2]
H5~8.2Doublet (d)1HPeri to the bromomethyl group; coupled to H6.
H8~8.1Singlet (s) or narrow doublet1HAdjacent to the bromomethyl group.
H6~7.8Doublet of doublets (dd)1HCoupled to H5 and H8 (if coupling exists).
H3~7.7Doublet of doublets (dd)1HCoupled to H2 and H4.[2]
-CH₂Br~5.0Singlet (s)2HBenzylic protons adjacent to an electronegative bromine atom.
N-H>10Broad singlet (br s)1HAcidic proton of the hydrobromide salt.

¹³C NMR Spectrum Analysis: The spectrum will show 10 distinct carbon signals, as all carbons in the molecule are chemically non-equivalent.

Table 3: Predicted ¹³C NMR Assignments (in DMSO-d₆)

Carbon(s)Predicted δ (ppm)TypeRationale
C2, C4145-155CHCarbons adjacent to the protonated nitrogen are significantly deshielded.[1]
C8a, C4a135-145Quaternary (C)Bridgehead carbons of the bicyclic system.
C7~138Quaternary (C)Carbon bearing the bromomethyl group.
C5, C6, C8120-135CHAromatic carbons in the benzene portion of the ring.
C3~122CHAromatic carbon in the pyridine portion of the ring.
-CH₂Br~33CH₂Aliphatic carbon attached to bromine.

2D NMR Cross-Verification:

  • COSY: Will show correlations between H2/H3, H3/H4, and H5/H6, confirming their adjacent positions and validating the assignments in the crowded aromatic region.

  • HSQC: Will provide direct, unambiguous correlations between each proton and the carbon it is attached to (e.g., the proton signal at ~5.0 ppm will correlate with the carbon signal at ~33 ppm), cementing the structural assignment.

Part 2: Confirming Molecular Weight and Formula with Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound.[7] For halogenated compounds, high-resolution mass spectrometry (HRMS) is particularly powerful due to its ability to provide an exact mass and resolve isotopic patterns.[8]

Expertise in Action: Selecting the Right MS Technique
  • Ionization Method: Electrospray Ionization (ESI) is the method of choice for pre-charged molecules like hydrobromide salts. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion. The analysis will be performed in positive ion mode to detect the protonated quinoline cation.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required for HRMS. These instruments provide high mass accuracy (typically <5 ppm error), which allows for the confident determination of the elemental formula from the exact mass.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumental Parameters (ESI-TOF):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500.

    • Acquire data for 1-2 minutes to obtain a robust averaged spectrum.

    • Use a known reference standard for internal mass calibration to ensure high accuracy.

Logical Framework for Mass Spectrometry Data Analysis

The following diagram outlines the key steps in interpreting the HRMS data to confirm the molecule's identity.

MS_Workflow cluster_MS ESI-HRMS Analysis cluster_Data Data Interpretation Sample Dilute Sample in MeOH ESI Electrospray Ionization (+ve Mode) Sample->ESI TOF TOF Mass Analyzer ESI->TOF MolecularIon Identify Molecular Ion [M-Br]⁺ TOF->MolecularIon Generates Mass Spectrum Isotopes Analyze Isotopic Pattern (¹⁹Br / ⁸¹Br) MolecularIon->Isotopes Fragments Identify Key Fragments (e.g., loss of Br) MolecularIon->Fragments Confirmation Formula Confirmation (C₁₀H₉BrN⁺) MolecularIon->Confirmation Provides Exact Mass Isotopes->Confirmation Confirms presence of 1 Br Fragments->Confirmation Supports structure

Diagram 2. Workflow for HRMS-based formula confirmation.

Data Interpretation: Reading the Mass Spectrum

Table 4: Expected Ions in the High-Resolution Mass Spectrum

IonDescriptionCalculated Exact MassExpected m/z
[C₁₀H₉⁷⁹BrN]⁺ Molecular Cation (with ⁷⁹Br)221.9918~221.99
[C₁₀H₉⁸¹BrN]⁺ Molecular Cation (with ⁸¹Br)223.9898~223.99
[C₁₀H₈N]⁺ Loss of HBr142.0651~142.07
[C₁₀H₈N-HCN]⁺ Loss of HBr then HCN115.0546~115.05
  • The Molecular Ion and Isotopic Signature: The most critical feature will be a pair of peaks corresponding to the protonated molecule, [C₁₀H₉BrN]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), these two peaks will be separated by approximately 2 m/z units and have nearly equal intensity (~1:1 ratio).[9] Observing this characteristic "M" and "M+2" pattern is definitive proof of a compound containing a single bromine atom. The high-resolution measurement of these peaks should match the calculated exact masses within 5 ppm.

  • Key Fragmentation: The primary fragmentation pathway for this molecule under ESI conditions is often the loss of the bromine radical (•Br) or hydrogen bromide (HBr). The loss of HBr from the molecular cation would result in a fragment ion at m/z ≈ 142.07. Further fragmentation, characteristic of the quinoline ring itself, may involve the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocycles, yielding a fragment at m/z ≈ 115.05.[10]

Conclusion: A Synergistic Approach to Absolute Confidence

The structural characterization of a critical synthetic intermediate like 7-(Bromomethyl)quinoline hydrobromide demands a rigorous and multi-faceted analytical approach. By integrating one- and two-dimensional NMR spectroscopy, we can meticulously piece together the atomic connectivity of the molecule, assigning every proton and carbon to its precise location. This structural hypothesis is then unequivocally confirmed by high-resolution mass spectrometry, which provides an exact molecular formula and a definitive isotopic signature for the bromine atom.

This guide has detailed not only the protocols for these analyses but also the underlying scientific rationale that transforms raw data into actionable, trustworthy knowledge. The application of this synergistic workflow ensures the identity, purity, and structural integrity of 7-(Bromomethyl)quinoline hydrobromide, providing a solid foundation for its successful application in drug discovery, materials science, and beyond.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 8-(Bromomethyl)quinoline. Retrieved from [Link]

  • El-Emary, T. I. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Retrieved from [Link]

  • Reusch, W. (2021). Radicals and Mass Spectrometry (MS).
  • Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks. Retrieved from [Link]

  • Ali, M. M., & Siddiqui, A. B. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Magritek. (n.d.). Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • Holzgrabe, U. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PubMed Central. Retrieved from [Link]

  • Arshad, M. F., et al. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Severinsen, R. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

Exploratory

Quinoline Derivatives: A Technical Guide to Unleashing their Antimicrobial and Anticancer Potential

This in-depth technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutic agents. It provides a comprehensive explora...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutic agents. It provides a comprehensive exploration of quinoline derivatives, a versatile class of heterocyclic compounds, and their significant potential in combating microbial infections and cancer. This document moves beyond a mere recitation of facts to offer a deeper understanding of the causal relationships between chemical structure, biological mechanism, and therapeutic efficacy.

Section 1: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the architecture of numerous synthetic drugs.[1][2] Its rigid structure, coupled with the electronic properties conferred by the nitrogen atom, provides an ideal framework for molecular interactions with various biological targets.[2] The true therapeutic prowess of this scaffold is unlocked through the strategic placement of various functional groups on the quinoline nucleus, giving rise to a vast library of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][3] The biological activity of these derivatives is profoundly influenced by the nature and position of these substituents, a concept central to the structure-activity relationship (SAR) studies that drive modern drug design.

Section 2: Deciphering the Anticancer Mechanisms of Quinoline Derivatives

The clinical utility of quinoline derivatives in oncology is well-established, with several compounds approved for cancer therapy.[4] Their anticancer effects are multifaceted, often targeting multiple pathways crucial for tumor growth and survival. This pleiotropic activity makes them particularly compelling candidates for overcoming the challenges of drug resistance.

Inhibition of Key Cellular Enzymes and Processes

Quinoline derivatives exert their anticancer effects through the inhibition of several critical cellular enzymes and processes essential for cancer cell proliferation and survival.[1]

  • Topoisomerase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of topoisomerases I and II.[1] These enzymes are vital for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these derivatives introduce DNA strand breaks, ultimately triggering apoptosis. Camptothecin and its analogs are classic examples of quinoline alkaloids that function as topoisomerase I inhibitors.[3]

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is a critical component of cell division. Quinoline derivatives can interfere with the dynamic process of tubulin polymerization and depolymerization, leading to mitotic arrest and subsequent apoptotic cell death.[1][4] This mechanism is analogous to that of other successful microtubule-targeting agents used in chemotherapy.

  • Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Quinoline derivatives have been successfully designed to target the ATP-binding sites of various kinases, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[3][4] Notable targets include:

    • Tyrosine Kinases: Such as Src, Abl, c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[5][6] For instance, Bosutinib is an FDA-approved Src/Abl kinase inhibitor with a quinoline core.[1]

    • Serine/Threonine Kinases: These are also important targets, and the development of quinoline-based inhibitors for this class of kinases is an active area of research.[7]

  • Proteasome Inhibition: The ubiquitin-proteasome system is responsible for the degradation of cellular proteins, including those that regulate the cell cycle and apoptosis. Inhibition of the proteasome by certain quinoline derivatives leads to the accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately inducing cancer cell death.[1]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the aforementioned inhibitory activities is the induction of programmed cell death (apoptosis) and the halting of the cell cycle. By disrupting fundamental cellular processes, quinoline derivatives can trigger intrinsic and extrinsic apoptotic pathways. Furthermore, they can cause cell cycle arrest at various checkpoints, preventing the proliferation of malignant cells.[4]

Anti-Angiogenic and Anti-Metastatic Effects

The formation of new blood vessels (angiogenesis) is essential for tumor growth and metastasis. By inhibiting kinases like VEGFR, quinoline derivatives can effectively cut off the tumor's blood supply.[6] Additionally, some derivatives have been shown to disrupt cell migration, a key step in the metastatic cascade.[4]

Visualizing the Anticancer Mechanisms

The following diagram illustrates the primary mechanisms through which quinoline derivatives exert their anticancer effects.

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms of Quinoline Derivatives cluster_outcomes Cellular Outcomes Quinoline_Derivative Quinoline_Derivative Topoisomerase_Inhibition Topoisomerase_Inhibition Quinoline_Derivative->Topoisomerase_Inhibition DNA Damage Tubulin_Polymerization_Inhibition Tubulin_Polymerization_Inhibition Quinoline_Derivative->Tubulin_Polymerization_Inhibition Mitotic Arrest Kinase_Inhibition Kinase_Inhibition Quinoline_Derivative->Kinase_Inhibition Signal Blockade Proteasome_Inhibition Proteasome_Inhibition Quinoline_Derivative->Proteasome_Inhibition Protein Accumulation Apoptosis Apoptosis Topoisomerase_Inhibition->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Tubulin_Polymerization_Inhibition->Cell_Cycle_Arrest Kinase_Inhibition->Apoptosis Kinase_Inhibition->Cell_Cycle_Arrest Anti_Angiogenesis Anti_Angiogenesis Kinase_Inhibition->Anti_Angiogenesis Proteasome_Inhibition->Apoptosis

Caption: Key anticancer mechanisms of quinoline derivatives.

Section 3: Harnessing the Antimicrobial Power of Quinoline Derivatives

The emergence of antimicrobial resistance is a critical global health threat, necessitating the development of novel antimicrobial agents.[2] Quinoline derivatives have a long history of use as antimicrobial agents, with their efficacy demonstrated against a wide range of pathogens.[2][8]

Mechanisms of Antimicrobial Action

The antimicrobial activity of quinoline derivatives is attributed to several mechanisms that disrupt essential bacterial and fungal processes.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer counterparts, certain quinoline derivatives, particularly the fluoroquinolones, target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). These enzymes are essential for bacterial DNA replication, recombination, and repair. Their inhibition leads to the accumulation of DNA strand breaks and bacterial cell death.

  • Disruption of Cellular Respiration: Some quinoline derivatives have been shown to target the proton pump of ATP synthase, a critical component of the electron transport chain.[9] By disrupting ATP synthesis, these compounds effectively starve the microbial cells of energy.

  • Cell Wall Disruption: The integrity of the microbial cell wall is crucial for its survival. Some novel quinoline derivatives have been designed to interfere with the synthesis of the cell wall, leading to cell lysis.[10]

  • Inhibition of Other Essential Enzymes: Research has also explored the potential of quinoline derivatives to inhibit other vital microbial enzymes, such as peptide deformylase (PDF), which is involved in bacterial protein synthesis.[10]

Spectrum of Activity

Quinoline derivatives have demonstrated activity against a broad spectrum of microorganisms:

  • Gram-Positive Bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE).[9]

  • Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[8]

  • Fungi: Including species like Aspergillus flavus, Aspergillus niger, and Candida albicans.[10]

  • Mycobacteria: The quinoline scaffold has also been investigated for its activity against Mycobacterium tuberculosis.[9]

Structure-Activity Relationship in Antimicrobial Quinolines

The antimicrobial potency and spectrum of quinoline derivatives are highly dependent on the substituents on the quinoline ring. For example, the presence of a fluorine atom at the C6 position and a piperazine ring at the C7 position in fluoroquinolones are critical for their potent antibacterial activity. Ongoing research continues to explore novel substitutions to enhance efficacy and overcome resistance.[2]

Section 4: Experimental Protocols for Evaluating Therapeutic Potential

The following section provides standardized, step-by-step protocols for the in vitro evaluation of the antimicrobial and anticancer activities of novel quinoline derivatives. These protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the results.

Workflow for Screening Novel Quinoline Derivatives

The following diagram outlines a typical workflow for the initial screening and evaluation of newly synthesized quinoline derivatives.

screening_workflow Synthesis Synthesis of Quinoline Derivatives Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Synthesis->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT/Cytotoxicity Assay) Synthesis->Anticancer_Screening Hit_Identification Hit Identification Antimicrobial_Screening->Hit_Identification Anticancer_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Cell Cycle Analysis) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization

Caption: General workflow for screening quinoline derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a quinoline derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test quinoline derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

  • Solvent control (if applicable)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution of Compounds: Prepare a stock solution of each quinoline derivative. Perform a two-fold serial dilution of the compounds in the 96-well plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls: Include wells with inoculum and no compound (positive growth control), wells with medium only (negative control), and wells with inoculum and the solvent used to dissolve the compounds (solvent toxicity control). Also, include a positive control antibiotic/antifungal with a known MIC.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of a quinoline derivative to inhibit the proliferation of cancer cells.

Materials:

  • Test quinoline derivatives

  • Cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • Negative control (cells with medium only)

  • Solvent control (if applicable)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete medium. Replace the old medium in the wells with the medium containing the test compounds.

  • Controls: Include wells with cells and medium only (negative control), cells treated with a known cytotoxic drug (positive control), and cells treated with the solvent used for the compounds (solvent toxicity control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 5: Data Presentation and Interpretation

The effective presentation of quantitative data is crucial for comparing the potency of different quinoline derivatives and for guiding SAR studies.

Table 1: Representative Antimicrobial Activity of Novel Quinoline Derivatives
Compound IDTarget MicroorganismMIC (µg/mL)Reference
QD-1 Staphylococcus aureus0.12[2]
QD-1 Escherichia coli0.12[2]
QD-2 Staphylococcus aureus0.24[2]
QD-2 Escherichia coli0.12[2]
QD-3 Pseudomonas aeruginosa100[8]
QD-4 Candida albicansActive[10]
QD-5 MRSA1.5[9]
QD-6 VRE1.5[9]

Note: The data in this table is illustrative and compiled from various sources to demonstrate the potential range of activity.

Table 2: Representative Anticancer Activity of Novel Quinoline Derivatives
Compound IDCancer Cell LineAssayIC50 (µM)Reference
QD-A HCT-116 (Colon)MTT0.229[1]
QD-B HCT-116 (Colon)MTT0.88[1]
QD-C Caco-2 (Colon)Not Specified2.5[4]
QD-D Caco-2 (Colon)Not Specified5.0[4]
QD-E HCT-15 (Colon)MTT>1.2 (Enzymatic IC50)
QD-F MDA-MB-231 (Breast)MTT>1.2 (Enzymatic IC50)

Note: The data in this table is illustrative and compiled from various sources to highlight the potency against different cancer cell lines.

Section 6: Future Directions and Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery of novel antimicrobial and anticancer agents. Future research will likely focus on:

  • Rational Design and Synthesis: Utilizing computational tools and a deeper understanding of SAR to design derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[7]

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[4]

  • Overcoming Resistance: Designing derivatives that can circumvent known resistance mechanisms in both microbes and cancer cells.

  • Target Identification: Elucidating the precise molecular targets of novel quinoline derivatives to better understand their mechanisms of action.

References

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis.
  • Review on recent development of quinoline for anticancer activities.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv

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Foundational

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to the power of privileged structures in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to the power of privileged structures in medicinal chemistry. Its inherent structural features and synthetic tractability have enabled the development of a vast and diverse array of therapeutic agents that have left an indelible mark on human health. From the historic battle against malaria to the modern frontiers of targeted cancer therapy, quinoline-based drugs have consistently demonstrated remarkable pharmacological versatility. This in-depth technical guide provides a comprehensive exploration of the quinoline scaffold's central role in drug discovery. We will delve into its fundamental physicochemical properties, dissect classical and contemporary synthetic strategies, and elucidate its multifaceted mechanisms of action across various therapeutic areas. Through detailed experimental protocols, insightful structure-activity relationship analyses, and illustrative case studies of approved drugs, this guide aims to equip researchers and drug development professionals with the critical knowledge to harness the full potential of this exceptional pharmacophore.

Part 1: The Quinoline Core: Physicochemical Properties and Synthesis

Introduction to the Quinoline Scaffold: Structure and Physicochemical Properties

Quinoline, with the chemical formula C₉H₇N, is an aromatic heterocyclic compound composed of a benzene ring fused to a pyridine ring.[1] This fusion imparts a unique electronic distribution and a rigid, planar structure that serves as an excellent foundation for molecular recognition by biological targets.[2] The presence of the nitrogen atom in the pyridine ring not only influences the molecule's basicity but also provides a key site for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding.[3]

The physicochemical properties of quinoline derivatives can be finely tuned through substitution at various positions on the bicyclic ring system. This versatility allows medicinal chemists to optimize crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.[4]

PropertyDescriptionSignificance in Drug Discovery
Molecular Formula C₉H₇NProvides a fundamental understanding of the elemental composition.
Molar Mass 129.16 g/mol A key parameter for stoichiometric calculations in synthesis.[5]
Appearance Colorless to yellowish oily liquidBasic physical characteristic.
Solubility Slightly soluble in water; soluble in many organic solventsInfluences formulation and bioavailability. Modifications to the scaffold can enhance aqueous solubility.[6]
Acidity (pKa) 4.85 (for the conjugate acid)The basic nature of the quinoline nitrogen allows for salt formation, which can improve solubility and handling.[5]
Synthetic Strategies for the Quinoline Nucleus

The construction of the quinoline core has been a subject of extensive research for over a century, leading to a rich collection of synthetic methodologies. These methods can be broadly categorized into classical named reactions and modern, more efficient strategies.

Several foundational reactions have been instrumental in the synthesis of a vast number of quinoline derivatives. These methods, while sometimes requiring harsh conditions, remain relevant and are often the starting point for more complex syntheses.[7][8]

  • Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.[7]

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[9]

  • Friedländer Synthesis: This synthesis produces substituted quinolines from the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group.[8]

In recent years, there has been a significant push towards developing more sustainable and efficient methods for quinoline synthesis. These modern approaches often utilize metal catalysis, microwave irradiation, or multi-component reactions to achieve higher yields, greater functional group tolerance, and milder reaction conditions.[10][11]

  • Transition-Metal-Catalyzed Reactions: Catalysts based on palladium, copper, nickel, and manganese have been employed to facilitate C-H activation and annulation reactions, providing direct routes to functionalized quinolines.[10]

  • Metal-Free Synthesis: To address the cost and toxicity associated with some metal catalysts, various metal-free synthetic protocols have been developed, often utilizing iodine, ionic liquids, or acid/base catalysis.[11]

  • Photocatalysis: Visible-light-mediated reactions have emerged as a green and powerful tool for the synthesis of quinolines, often proceeding under mild, aerobic conditions.[10]

G cluster_classical Classical Synthesis cluster_modern Modern Synthesis Aniline + Glycerol Aniline + Glycerol Skraup Synthesis Skraup Synthesis Aniline + Glycerol->Skraup Synthesis H₂SO₄, Oxidant Aniline + α,β-Unsaturated Carbonyl Aniline + α,β-Unsaturated Carbonyl Doebner-von Miller Doebner-von Miller Aniline + α,β-Unsaturated Carbonyl->Doebner-von Miller Acid Catalyst Aniline + β-Diketone Aniline + β-Diketone Combes Synthesis Combes Synthesis Aniline + β-Diketone->Combes Synthesis Acid Catalyst 2-Aminobenzaldehyde + α-Methylene Carbonyl 2-Aminobenzaldehyde + α-Methylene Carbonyl Friedländer Synthesis Friedländer Synthesis 2-Aminobenzaldehyde + α-Methylene Carbonyl->Friedländer Synthesis Quinoline Core Quinoline Core Skraup Synthesis->Quinoline Core Doebner-von Miller->Quinoline Core Combes Synthesis->Quinoline Core Friedländer Synthesis->Quinoline Core C-H Activation/Annulation C-H Activation/Annulation C-H Activation/Annulation->Quinoline Core Metal-Free Reactions Metal-Free Reactions Metal-Free Reactions->Quinoline Core Photocatalysis Photocatalysis Photocatalysis->Quinoline Core

Caption: Overview of Classical and Modern Quinoline Synthesis Routes.

Experimental Protocol: Synthesis of a Representative Quinoline Derivative (Chloroquine)

The following protocol provides a representative method for the synthesis of the antimalarial drug Chloroquine, adapted from literature procedures.[12][13]

Objective: To synthesize N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine (Chloroquine).

Materials:

  • 4,7-dichloroquinoline

  • 2-amino-5-diethylaminopentane (Novaldiamine)

  • Phenol

  • Toluene

  • 10% Sodium Carbonate solution

  • Anhydrous Sodium Sulfate

  • Phosphoric Acid

  • Ethanol

Procedure:

  • Condensation Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1.0 eq) and phenol (0.1 eq).

    • Heat the mixture to 130-140 °C with stirring.

    • Slowly add 2-amino-5-diethylaminopentane (2.1 eq) to the reaction mixture.

    • Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with toluene.

    • Adjust the pH of the solution to 8-9 using a 10% sodium carbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water (3 x volume).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Chloroquine base.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Chloroquine base.

  • Salt Formation (Chloroquine Phosphate):

    • Dissolve the purified Chloroquine base in ethanol.

    • Add a stoichiometric amount of phosphoric acid dissolved in ethanol dropwise with stirring.

    • Stir the mixture for 2-3 hours to allow for crystallization.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain Chloroquine Phosphate.

Self-Validation: The identity and purity of the synthesized Chloroquine Phosphate can be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Part 2: The Pharmacological Versatility of the Quinoline Scaffold

The quinoline scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][14]

Quinoline in Anticancer Drug Discovery

Quinoline-based compounds have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[15] Their anticancer effects are mediated through various mechanisms, most notably the inhibition of kinases and topoisomerases.[4]

  • Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[4] By targeting specific kinases involved in tumor growth, proliferation, and survival, these compounds can effectively halt cancer progression. Several FDA-approved quinoline-based kinase inhibitors, such as Bosutinib and Lenvatinib, have demonstrated significant clinical efficacy.[16]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Quinoline derivatives, such as the natural product camptothecin and its analogs, can interfere with the function of these enzymes, leading to DNA damage and apoptosis in cancer cells.[17]

G cluster_kinase Kinase Inhibition cluster_topoisomerase Topoisomerase Inhibition Quinoline Scaffold Quinoline Scaffold Signaling Pathways Signaling Pathways Quinoline Scaffold->Signaling Pathways Blocks ATP Binding Site DNA Replication & Transcription DNA Replication & Transcription Quinoline Scaffold->DNA Replication & Transcription Stabilizes DNA-Topo Complex Cell Proliferation Cell Proliferation Signaling Pathways->Cell Proliferation Cell Survival Cell Survival Signaling Pathways->Cell Survival Angiogenesis Angiogenesis Signaling Pathways->Angiogenesis Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Cell Survival->Tumor Growth Angiogenesis->Tumor Growth DNA Damage DNA Damage DNA Replication & Transcription->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Tumor Regression Tumor Regression Apoptosis->Tumor Regression

Caption: Dual Anticancer Mechanisms of Quinoline Derivatives.

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • For Kinase Inhibitors: The substituents are designed to fit into the ATP-binding pocket of the target kinase, often forming specific hydrogen bonds and hydrophobic interactions. The flexibility of the quinoline scaffold allows for the exploration of a wide chemical space to achieve high potency and selectivity.[18]

  • For Topoisomerase Inhibitors: The planar quinoline ring system is crucial for intercalation into the DNA double helix. Substituents can influence the strength of this interaction and the stability of the drug-DNA-topoisomerase ternary complex.[19] Electron-withdrawing groups have been shown to enhance antiplasmodial activity in some quinoline hybrids.[20]

Drug/CompoundTargetKey Structural FeaturesAnticancer Activity (IC₅₀)
Bosutinib Src/Abl kinases2,4-dichloro-5-methoxyphenylamino group at C4Varies by cell line
Lenvatinib VEGFR, FGFR, PDGFRCyclopropyl group and carboxamide side chainVaries by cell line
Camptothecin Topoisomerase IPentacyclic ring system with a lactone ringVaries by cell line
Compound 21 VEGFR-2Thioacetyl-benzohydrazide moiety4.6 ± 0.06 μM (against VEGFR-2)[18]

The success of the quinoline scaffold in oncology is exemplified by the number of FDA-approved drugs.

  • Bosutinib (Bosulif®): An inhibitor of Src and Abl kinases, approved for the treatment of chronic myeloid leukemia (CML).

  • Lenvatinib (Lenvima®): A multi-kinase inhibitor targeting VEGFR, FGFR, and other kinases, used in the treatment of thyroid, renal, and hepatocellular carcinomas.

  • Irinotecan and Topotecan: Water-soluble derivatives of camptothecin, are FDA-approved for treating colorectal, lung, and ovarian cancers.[1]

Numerous other quinoline-based kinase inhibitors are currently in various phases of clinical trials, highlighting the ongoing importance of this scaffold in the development of new cancer therapies.[4][21]

This protocol describes a common method for assessing the inhibitory activity of compounds against human topoisomerase II using kinetoplast DNA (kDNA) as a substrate.[22][23]

Objective: To determine if a test compound inhibits the decatenation of kDNA by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Stop solution (e.g., 10% SDS)

  • Proteinase K

  • 6x DNA loading dye

  • 1% Agarose gel

  • Ethidium bromide

  • TAE buffer

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures containing assay buffer, kDNA, and the test compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

    • Add human topoisomerase II to each reaction tube to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution (10% SDS).

    • Add proteinase K and incubate at 37°C for 15 minutes to digest the enzyme.

  • Gel Electrophoresis:

    • Add 6x DNA loading dye to each sample.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel in TAE buffer at a constant voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Catenated kDNA will remain in the well, while decatenated DNA (nicked and linear circles) will migrate into the gel.

    • Inhibition is observed as a decrease in the amount of decatenated DNA compared to the negative control.

Self-Validation: The assay includes positive and negative controls to ensure the enzyme is active and the vehicle does not interfere with the reaction. The results are visualized directly on the gel, providing a clear readout of inhibition.

The Enduring Legacy of Quinolines in Antimalarial Therapy

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[5] This natural product paved the way for the development of synthetic quinoline-based antimalarials that remain crucial in malaria treatment and prevention today.

The primary mechanism of action for many quinoline antimalarials, including chloroquine, is the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinolines are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[17]

Primaquine, another important quinoline antimalarial, has a different mechanism of action. It is metabolized to reactive oxygen species that interfere with the parasite's mitochondrial electron transport chain.[24] This unique mechanism makes it effective against the dormant liver stages of Plasmodium vivax and Plasmodium ovale.[25][26]

  • Chloroquine: A cornerstone of malaria treatment for decades, chloroquine is highly effective against the blood stages of sensitive Plasmodium species.[17]

  • Primaquine: Essential for the radical cure of P. vivax and P. ovale malaria due to its activity against hypnozoites.[27]

  • Mefloquine: A potent blood schizonticide used for both treatment and prophylaxis of malaria.

The emergence and spread of drug-resistant malaria parasites, particularly chloroquine-resistant P. falciparum, has necessitated the development of new antimalarial agents. Research efforts are focused on designing novel quinoline derivatives that can overcome existing resistance mechanisms. This includes the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores and the exploration of new biological targets.[28][29]

Quinoline-Based Antibacterial and Antiviral Agents

The pharmacological utility of the quinoline scaffold extends beyond cancer and malaria to the treatment of infectious diseases.

The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. They act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This leads to rapid bacterial cell death. The quinoline core is a key structural feature of these drugs, and modifications to this scaffold have led to the development of several generations of fluoroquinolones with improved activity and pharmacokinetic properties.[30]

Quinoline derivatives have also demonstrated promising activity against a range of viruses, including HIV, Zika virus, and various herpes viruses.[7][22] The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes, interference with viral entry or replication, and modulation of the host immune response.

Part 3: Future Perspectives and Conclusion

Emerging Therapeutic Areas for Quinoline Derivatives

The remarkable versatility of the quinoline scaffold continues to inspire the exploration of its therapeutic potential in new disease areas. Current research is investigating the use of quinoline derivatives for the treatment of neurodegenerative diseases, inflammatory disorders, and cardiovascular conditions.[1]

Challenges and Opportunities in Quinoline-Based Drug Development

Despite the successes, challenges remain in the development of quinoline-based drugs. These include overcoming drug resistance, improving selectivity to minimize off-target effects, and optimizing pharmacokinetic profiles. However, advances in synthetic chemistry, computational drug design, and our understanding of disease biology present exciting opportunities to address these challenges and unlock the full therapeutic potential of the quinoline scaffold.

Conclusion: The Unwavering Importance of the Quinoline Scaffold

The quinoline scaffold has proven to be an exceptionally privileged structure in the history of drug discovery. Its enduring legacy is a testament to its unique combination of structural rigidity, synthetic accessibility, and pharmacological versatility. From its humble origins as a natural product antimalarial to its current role in cutting-edge cancer therapies, the quinoline nucleus continues to be a rich source of inspiration for the development of new medicines. As our understanding of disease mechanisms deepens and our synthetic capabilities expand, the quinoline scaffold is poised to remain a cornerstone of drug discovery for the foreseeable future.

References

  • Xu, J.-x., et al.
  • Jain, S., et al. "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry, vol. 12, no. 8, 2019, pp. 4920-4946.
  • "synthesis of quinoline derivatives and its applic
  • Thakur, G. S. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." IIP Series.
  • "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)." PubMed.
  • "Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis." NCBI.
  • "Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • "CN112300071A - Synthetic method of high-purity chloroquine phosphate.
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  • "DOT Language." Graphviz.
  • "Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents." PubMed.
  • "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • "Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • "Synthesis of Novel Chloroquine Derivatives and Insights into the Interactions of a Resistance Protein." eScholarship@McGill.
  • "Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substr
  • "Quinoline: An Attractive Scaffold in Drug Design." PubMed.
  • "Graphviz tutorial." YouTube.
  • "Comprehensive review on current developments of quinoline-based anticancer agents." Indian Academy of Sciences.
  • "Antibacterial Properties of Quinoline Derivatives: A Mini- Review." Biointerface Research in Applied Chemistry.
  • "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances.
  • "Graphviz Examples and Tutorial." Sketchviz.
  • "Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle." LSTM.
  • "Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol." TopoGEN.
  • "New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma." PMC - NIH.
  • "Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry Available." Books.
  • "What is the mechanism of Primaquine Phosphate?
  • "A Quick Introduction to Graphviz."
  • "Synthesis of chloroquine and hydroxychloroquine.
  • "Topoisomerase II Drug Screening Kit Protocol in Theory and Practice." YouTube.
  • "Primaquine." Wikipedia.
  • "Design and Synthesis of Novel Chloroquine-based Antimalarials." PDXScholar.
  • "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." PubMed Central.
  • "Practical Guide to DOT Language (Graphviz) for Developers and Analysts." Daniele Teti.
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  • "3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR."
  • "Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Deriv
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  • "Recent Advances in Metal-Free Quinoline Synthesis." PMC - NIH.
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Protocols & Analytical Methods

Method

Application of 7-(Bromomethyl)quinoline Hydrobromide in the Synthesis of Kinase Inhibitors

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Within the realm of oncology, quinoline derivatives have emerged as a particularly fruitful class of compounds for the development of kinase inhibitors.[2] Kinases are a family of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, the development of small molecules that can modulate kinase activity is a major focus of modern drug discovery. Several FDA-approved kinase inhibitors, such as lapatinib and cabozantinib, feature a quinoline core, underscoring the clinical significance of this heterocyclic system.[2]

This application note focuses on the utility of a specific, highly reactive building block: 7-(Bromomethyl)quinoline hydrobromide. The presence of the bromomethyl group at the 7-position provides a versatile handle for synthetic chemists to introduce the quinoline motif into a variety of molecular architectures. This electrophilic center readily undergoes nucleophilic substitution reactions, allowing for the facile construction of ether and amine linkages, which are common structural features in many kinase inhibitors.

Herein, we provide a detailed technical guide for researchers, scientists, and drug development professionals on the application of 7-(Bromomethyl)quinoline hydrobromide in the synthesis of a potent class of irreversible kinase inhibitors. We will explore the underlying synthetic strategies, provide detailed experimental protocols, and discuss the biological relevance of the resulting compounds, with a focus on inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy.

Synthetic Strategy: Leveraging the Reactivity of the 7-(Bromomethyl) Group

The primary synthetic utility of 7-(bromomethyl)quinoline hydrobromide lies in its susceptibility to nucleophilic attack. The hydrobromide salt is typically converted to the free base in situ to liberate the reactive bromomethylquinoline. This reagent can then be employed in a variety of coupling reactions. A particularly effective strategy for constructing kinase inhibitors involves a multi-step sequence that culminates in the formation of an acrylamide-functionalized quinoline derivative. This acrylamide "warhead" can form a covalent bond with a cysteine residue in the active site of certain kinases, leading to irreversible inhibition.[4]

A representative synthetic pathway is outlined below, demonstrating the conversion of 7-(bromomethyl)quinoline hydrobromide into a versatile intermediate, 4-((quinolin-7-yl)methoxy)aniline, which can be further elaborated into a potent irreversible kinase inhibitor.

Synthetic_Pathway start 7-(Bromomethyl)quinoline Hydrobromide step1 Williamson Ether Synthesis (with 4-Nitrophenol) start->step1 intermediate1 7-((4-Nitrophenoxy)methyl)quinoline step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 4-((Quinolin-7-yl)methoxy)aniline step2->intermediate2 step3 Acylation (with Acryloyl Chloride) intermediate2->step3 final_product N-(4-((Quinolin-7-yl)methoxy)phenyl)acrylamide (Irreversible Kinase Inhibitor) step3->final_product

Caption: General synthetic scheme for the preparation of an irreversible kinase inhibitor from 7-(Bromomethyl)quinoline hydrobromide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-((4-Nitrophenoxy)methyl)quinoline

This protocol details the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[5][6] The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Materials:

  • 7-(Bromomethyl)quinoline hydrobromide

  • 4-Nitrophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.1 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 7-(bromomethyl)quinoline hydrobromide (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-((4-nitrophenoxy)methyl)quinoline as a solid.

Protocol 2: Synthesis of 4-((Quinolin-7-yl)methoxy)aniline

The reduction of the nitro group to an amine is a critical step in this synthetic sequence. Catalytic hydrogenation is a clean and efficient method for this transformation.[7][8]

Materials:

  • 7-((4-Nitrophenoxy)methyl)quinoline

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 7-((4-nitrophenoxy)methyl)quinoline (1.0 equivalent) in a mixture of methanol and ethyl acetate.

  • Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the starting material) to the solution.

  • Place the reaction flask under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield 4-((quinolin-7-yl)methoxy)aniline, which is often used in the next step without further purification.

Protocol 3: Synthesis of N-(4-((Quinolin-7-yl)methoxy)phenyl)acrylamide

The final step involves the acylation of the newly formed aniline with acryloyl chloride to install the Michael acceptor "warhead," a key feature of many irreversible kinase inhibitors.[9]

Materials:

  • 4-((Quinolin-7-yl)methoxy)aniline

  • Acryloyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-((quinolin-7-yl)methoxy)aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA (1.5 equivalents) to the solution.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N-(4-((quinolin-7-yl)methoxy)phenyl)acrylamide.

Biological Activity and Target Engagement

The synthesized N-(4-((quinolin-7-yl)methoxy)phenyl)acrylamide is a representative example of an irreversible kinase inhibitor. The acrylamide moiety is designed to react with a cysteine residue present in the ATP-binding pocket of certain kinases, such as EGFR and VEGFR-2, leading to the formation of a covalent bond and irreversible inhibition of the enzyme's activity.

Mechanism of Irreversible Inhibition

Irreversible_Inhibition inhibitor N-(4-((quinolin-7-yl)methoxy)phenyl)acrylamide michael_addition Michael Addition inhibitor->michael_addition kinase Kinase Active Site (with Cysteine residue) kinase->michael_addition covalent_complex Covalent Inhibitor-Kinase Complex (Irreversible Inhibition) michael_addition->covalent_complex

Caption: Mechanism of irreversible inhibition via Michael addition of a cysteine residue to the acrylamide warhead.

In Vitro Kinase Inhibitory Activity

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table presents representative IC₅₀ values for quinoline-acrylamide derivatives against key oncogenic kinases.

CompoundTarget KinaseIC₅₀ (nM)Reference
Quinoline-Acrylamide Hybrid 6hEGFR220[10]
Representative VEGFR-2 InhibitorVEGFR-2192[5]

Note: The IC₅₀ values presented are for structurally related compounds and serve as a general guide. The specific potency of N-(4-((quinolin-7-yl)methoxy)phenyl)acrylamide would need to be determined experimentally.

Signaling Pathways and Therapeutic Rationale

The therapeutic rationale for developing inhibitors of EGFR and VEGFR-2 stems from their critical roles in cancer progression.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[11][12] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Simplified schematic of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] Tumors require a blood supply to grow and metastasize, and they often achieve this by secreting VEGF, which activates VEGFR-2 on endothelial cells.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis Akt->Angiogenesis

Caption: Simplified schematic of the VEGFR-2 signaling pathway.

By inhibiting EGFR and VEGFR-2, quinoline-based kinase inhibitors can simultaneously target tumor cell proliferation and the blood supply that sustains tumor growth, offering a powerful two-pronged therapeutic approach.

Conclusion

7-(Bromomethyl)quinoline hydrobromide is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. Its inherent reactivity allows for the straightforward incorporation of the privileged quinoline scaffold into complex molecular architectures. The synthetic protocols outlined in this application note provide a clear and reproducible pathway to a class of irreversible kinase inhibitors with the potential for significant therapeutic impact. The continued exploration of quinoline-based compounds, facilitated by readily available building blocks like 7-(bromomethyl)quinoline hydrobromide, promises to yield a new generation of targeted cancer therapies.

References

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Application

Application Notes and Protocols for the Derivatization of Fatty Acids using 7-(Bromomethyl)quinoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Fatty Acid Quantification Fatty acids (FAs) are fundamental to numerous biological processes, serving as essential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Fatty Acid Quantification

Fatty acids (FAs) are fundamental to numerous biological processes, serving as essential building blocks of cell membranes, critical signaling molecules, and primary sources of energy. The accurate quantification of fatty acids in biological matrices is therefore paramount in metabolic research, drug development, and clinical diagnostics. However, the inherent physicochemical properties of fatty acids—specifically their general lack of a strong chromophore or fluorophore and their high polarity—present significant analytical challenges for widely used techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).

To overcome these limitations, chemical derivatization is a commonly employed strategy. This process involves the covalent attachment of a molecule (a "tag") to the fatty acid's carboxylic acid group, thereby imparting desirable analytical characteristics. An effective derivatizing agent for fatty acid analysis should ideally:

  • React specifically and quantitatively with the carboxylic acid group under mild conditions.

  • Introduce a highly fluorescent or readily ionizable moiety to enhance detection sensitivity.

  • Improve the chromatographic properties of the fatty acids, leading to better separation and peak shapes.

  • Form stable derivatives that can withstand sample processing and analysis.

This guide focuses on the application of 7-(bromomethyl)quinoline hydrobromide as a pre-column derivatization reagent for the sensitive analysis of fatty acids by HPLC with fluorescence detection (HPLC-FLD) and LC-MS. The quinoline moiety provides a strong fluorophore, enabling highly sensitive detection, and a readily protonated nitrogen atom, which enhances ionization efficiency in mass spectrometry.

7-(Bromomethyl)quinoline: A Potent Fluorescent Tag for Fatty Acids

7-(Bromomethyl)quinoline is a derivatizing agent that reacts with the carboxylate group of fatty acids to form highly fluorescent 7-quinolinylmethyl esters. This transformation significantly enhances the detectability of fatty acids, allowing for their quantification at low concentrations.

Chemical Properties and Reaction Mechanism

The derivatization reaction is a nucleophilic substitution where the carboxylate anion of the fatty acid attacks the electrophilic benzylic carbon of 7-(bromomethyl)quinoline, displacing the bromide ion. This esterification is typically facilitated by a non-nucleophilic base, which serves two primary purposes: to deprotonate the fatty acid, forming the more nucleophilic carboxylate, and to neutralize the hydrobromic acid byproduct of the reaction. The hydrobromide salt form of the reagent necessitates the use of a base to liberate the free reactive 7-(bromomethyl)quinoline.

The general reaction scheme is as follows:

G cluster_activation Activation cluster_reaction Esterification FA R-COOH (Fatty Acid) Carboxylate R-COO⁻ (Carboxylate Anion) FA->Carboxylate + Base Base Base Derivative 7-Quinolinylmethyl Ester (Fluorescent Derivative) Carboxylate->Derivative Reagent 7-(Bromomethyl)quinoline Hydrobromide ActiveReagent 7-(Bromomethyl)quinoline Reagent->ActiveReagent + Base ActiveReagent->Derivative Byproducts Base-H⁺ + Br⁻

Caption: Derivatization of a fatty acid with 7-(Bromomethyl)quinoline hydrobromide.

The choice of base and reaction conditions is critical for achieving high derivatization efficiency. Tertiary amines, such as diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate, often in the presence of a phase-transfer catalyst like 18-crown-6, are commonly used.

Experimental Protocols

The following protocols provide a detailed methodology for the derivatization of fatty acids with 7-(bromomethyl)quinoline hydrobromide and their subsequent analysis.

PART 1: Sample Preparation and Derivatization

This part of the protocol outlines the necessary steps for preparing the sample and performing the derivatization reaction. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents:

  • 7-(Bromomethyl)quinoline hydrobromide

  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

  • Acetonitrile (HPLC grade)

  • Diisopropylethylamine (DIPEA)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Hexane (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Nitrogen evaporator

Protocol 1: Derivatization using Diisopropylethylamine (DIPEA)

This protocol is suitable for general applications and offers good solubility for the reactants.

  • Preparation of Reagent Solutions:

    • Derivatization Reagent: Prepare a 10 mg/mL solution of 7-(bromomethyl)quinoline hydrobromide in acetonitrile. This solution should be prepared fresh daily to avoid degradation.

    • Catalyst Solution: Prepare a 10% (v/v) solution of DIPEA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh or pipette the fatty acid sample (or an extract of a biological sample) into a microcentrifuge tube or a reaction vial.

    • If the sample is in a solid or non-volatile form, dissolve it in a suitable volume of acetonitrile (e.g., 100 µL).

  • Derivatization Reaction:

    • To the fatty acid sample in acetonitrile, add 50 µL of the 10 mg/mL 7-(bromomethyl)quinoline hydrobromide solution.

    • Add 20 µL of the 10% DIPEA solution. The DIPEA acts as a base to facilitate the reaction.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The elevated temperature accelerates the reaction rate.

  • Sample Clean-up:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 200 µL of hexane and 200 µL of water to the vial.

    • Vortex vigorously for 1 minute to extract the derivatized fatty acids into the hexane layer. The unreacted reagent and other polar impurities will remain in the aqueous acetonitrile phase.

    • Centrifuge at 2000 x g for 5 minutes to achieve complete phase separation.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of mobile phase (e.g., 100 µL of acetonitrile or methanol) for HPLC analysis.

Protocol 2: Derivatization using Potassium Carbonate and 18-Crown-6

This protocol is an alternative that can be advantageous for certain fatty acids and matrices. The crown ether acts as a phase-transfer catalyst, enhancing the reactivity of the carboxylate salt.

  • Preparation of Reagents:

    • Derivatization Reagent: Prepare a 10 mg/mL solution of 7-(bromomethyl)quinoline hydrobromide in acetonitrile.

    • Catalyst Mixture: Weigh a small amount of anhydrous potassium carbonate and 18-crown-6 into the reaction vial (a molar excess relative to the fatty acid).

  • Derivatization Reaction:

    • To the reaction vial containing the fatty acid sample and the catalyst mixture, add 100 µL of the 7-(bromomethyl)quinoline hydrobromide solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 70°C for 45 minutes with occasional vortexing.

  • Sample Clean-up:

    • Follow the same liquid-liquid extraction procedure as described in Protocol 1 (Step 4).

G start Start: Fatty Acid Sample prep_reagents Prepare Reagent Solutions (Derivatizing Agent & Catalyst) start->prep_reagents derivatization Derivatization Reaction (Add Reagents, Vortex, Heat) start->derivatization prep_reagents->derivatization cleanup Sample Clean-up (Liquid-Liquid Extraction) derivatization->cleanup evaporation Evaporation of Solvent cleanup->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC-FLD or LC-MS Analysis reconstitution->analysis end End: Fatty Acid Quantification analysis->end

Caption: Experimental workflow for fatty acid derivatization and analysis.

PART 2: Analysis of Derivatized Fatty Acids

This section provides guidelines for the analysis of the 7-quinolinylmethyl esters of fatty acids using HPLC-FLD and LC-MS.

HPLC-FLD Analysis

The strong fluorescence of the quinoline tag allows for highly sensitive detection.

ParameterRecommended ConditionsRationale
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)Provides good separation of the hydrophobic derivatized fatty acids.
Mobile Phase A WaterAqueous component for reversed-phase chromatography.
Mobile Phase B Acetonitrile or MethanolOrganic component for eluting the analytes.
Gradient Start with a lower percentage of B, and gradually increase to elute longer-chain and more unsaturated fatty acids. A typical gradient might be 70-100% B over 20-30 minutes.Allows for the separation of a wide range of fatty acids with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40°CImproves peak shape and reproducibility.
Injection Volume 5-20 µLDependent on sample concentration and instrument sensitivity.
Fluorescence Detection Excitation: ~280 nm, Emission: ~365 nmThese are typical wavelengths for quinoline derivatives, but should be optimized for the specific instrument and derivatives.

LC-MS Analysis

The quinoline moiety can be readily protonated, making it suitable for positive ion mode electrospray ionization (ESI).

ParameterRecommended ConditionsRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atom on the quinoline ring is easily protonated.
MS Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)SIM mode offers high sensitivity for targeted analysis by monitoring the [M+H]⁺ ion of each derivatized fatty acid. MRM mode provides even greater selectivity and sensitivity by monitoring a specific fragmentation of the parent ion.
Collision Energy (for MRM) To be optimized for each derivatized fatty acid.The collision energy should be sufficient to produce a stable and abundant fragment ion.
Chromatographic Conditions Similar to HPLC-FLD, but may require the use of volatile mobile phase additives like formic acid (0.1%) to promote ionization.Formic acid aids in the protonation of the analytes in the ESI source.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no derivatization product - Inactive derivatizing reagent- Insufficient base/catalyst- Presence of water in the reaction mixture- Incorrect reaction temperature or time- Prepare fresh reagent solutions.- Ensure the correct amount and concentration of base/catalyst is used.- Use anhydrous solvents and ensure the sample is dry.- Optimize reaction temperature and time.
Multiple peaks for a single fatty acid standard - Incomplete reaction- Side reactions- Isomerization of unsaturated fatty acids- Optimize reaction conditions for complete conversion.- Use milder reaction conditions.- Ensure the derivatization method does not induce isomerization.
High background in chromatogram - Excess derivatizing reagent- Contaminated solvents or reagents- Improve the sample clean-up procedure.- Use high-purity solvents and reagents.

Conclusion

Derivatization of fatty acids with 7-(bromomethyl)quinoline hydrobromide is a robust and sensitive method for their quantification in various biological and pharmaceutical samples. The introduction of the highly fluorescent and readily ionizable quinoline tag significantly enhances the performance of both HPLC-FLD and LC-MS analyses. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to successfully implement this powerful analytical technique. As with any analytical method, optimization of the derivatization and chromatographic conditions for the specific fatty acids and sample matrix of interest is recommended to achieve the best results.

References

  • Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative analysis of fatty acids by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 648-656.[Link]

  • La Nasa, J., Degano, I., Brandolini, L., Modugno, F., & Bonaduce, I. (2018). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food samples. Talanta, 188, 549-557.[Link]

  • Christie, W. W. (2003). Lipid analysis: isolation, separation, identification and structural analysis of lipids.The Oily Press.
  • Knapp, D. R. (1979).
Method

Use of 7-(Bromomethyl)quinoline hydrobromide in the preparation of fluorescent probes for metal ions

Application Notes and Protocols: Utilizing 7-(Bromomethyl)quinoline Hydrobromide in the Synthesis of Advanced Fluorescent Probes for Metal Ion Detection For Researchers, Scientists, and Drug Development Professionals Int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Utilizing 7-(Bromomethyl)quinoline Hydrobromide in the Synthesis of Advanced Fluorescent Probes for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Fluorescent Sensing

Quinoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in the design of fluorescent chemosensors.[1] Its inherent photophysical properties, including a rigid planar structure and high quantum yield, make it an excellent fluorophore.[2] Furthermore, the nitrogen atom within the quinoline ring and the potential for substitution at various positions allow for the strategic incorporation of metal ion binding sites (chelators). This modularity enables the development of highly selective and sensitive probes for a wide array of metal ions, which are of significant interest in environmental monitoring, cellular imaging, and pharmaceutical research.[3] The detection of metal ions such as Zn²⁺, Fe³⁺, and Cu²⁺ is particularly crucial due to their diverse roles in biological systems and their potential toxicity.[4][5]

This guide provides a comprehensive overview and detailed protocols for the utilization of a key precursor, 7-(bromomethyl)quinoline hydrobromide, in the synthesis of a novel fluorescent probe for the detection of zinc ions (Zn²⁺). The principles and methodologies described herein can be adapted for the development of probes for other metal ions.

Core Principle: Chelation-Enhanced Fluorescence (CHEF)

The design of the fluorescent probe detailed in this guide is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the quinoline fluorophore is often quenched due to photoinduced electron transfer (PET) from a proximal chelating group.[6] Upon selective binding of the target metal ion, the lone pair of electrons on the chelator's donor atoms become engaged in coordination, thereby inhibiting the PET process. This suppression of quenching leads to a significant enhancement in the fluorescence intensity, providing a "turn-on" signal for the detection of the metal ion.

Experimental Section: Synthesis of a Quinoline-Based Zn²⁺ Probe

This section outlines the synthesis of a selective fluorescent probe for Zn²⁺, designated as Q-DPA , from 7-(bromomethyl)quinoline hydrobromide and the common metal chelator, di(2-picolyl)amine.

Materials and Instrumentation
  • 7-(Bromomethyl)quinoline hydrobromide

  • Di(2-picolyl)amine (DPA)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry instrumentation

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

Synthesis Workflow

Synthesis Workflow for Q-DPA reagents 7-(Bromomethyl)quinoline HBr Di(2-picolyl)amine K₂CO₃ in Acetonitrile reaction Stir at room temperature for 24 hours reagents->reaction Nucleophilic Substitution workup Filter solid K₂CO₃ Evaporate solvent reaction->workup Reaction Completion purification Column Chromatography (Silica gel, DCM/MeOH gradient) workup->purification Crude Product product Q-DPA Probe (Characterize via NMR, MS) purification->product Purified Probe

Caption: Synthetic route for the Q-DPA fluorescent probe.

Step-by-Step Synthesis Protocol for Q-DPA
  • Reaction Setup: To a solution of di(2-picolyl)amine (1.0 mmol) in 50 mL of anhydrous acetonitrile, add potassium carbonate (2.5 mmol) and stir the suspension at room temperature for 30 minutes.

  • Addition of Quinoline Precursor: Slowly add a solution of 7-(bromomethyl)quinoline hydrobromide (1.0 mmol) in 10 mL of anhydrous acetonitrile to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, filter the solid potassium carbonate and wash it with acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

  • Characterization: Characterize the purified product (Q-DPA) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Photophysical Characterization and Metal Ion Sensing

Protocol for Photophysical Studies
  • Preparation of Stock Solutions: Prepare a stock solution of the Q-DPA probe (1 mM) in a suitable solvent such as acetonitrile or a mixed aqueous-organic solvent system (e.g., ACN:H₂O, 1:1 v/v). Prepare stock solutions (10 mM) of various metal perchlorates or chlorides (e.g., Zn²⁺, Cd²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺) in deionized water.

  • UV-Vis Absorption Spectroscopy: Dilute the Q-DPA stock solution to a final concentration of 10 µM. Record the UV-Vis absorption spectrum.

  • Fluorescence Spectroscopy: Dilute the Q-DPA stock solution to a final concentration of 10 µM. Record the fluorescence emission spectrum by exciting at the absorption maximum. Determine the fluorescence quantum yield using a standard fluorophore like quinine sulfate.[7]

Protocol for Metal Ion Titration
  • Fluorescence Titration: To a 10 µM solution of the Q-DPA probe, incrementally add aliquots of the Zn²⁺ stock solution (from 0 to 2 equivalents). After each addition, record the fluorescence emission spectrum.

  • Selectivity Study: Prepare a series of 10 µM solutions of the Q-DPA probe. To each solution, add 2 equivalents of a different metal ion stock solution. Record the fluorescence emission spectrum for each sample. For competition experiments, add 2 equivalents of Zn²⁺ to a solution of Q-DPA pre-incubated with other metal ions.

Data Analysis and Performance Metrics
ParameterDescriptionTypical Expected Outcome for Q-DPA
Selectivity The ability of the probe to bind to a specific metal ion in the presence of other competing ions.High fluorescence enhancement observed only upon the addition of Zn²⁺.
Limit of Detection (LOD) The lowest concentration of the metal ion that can be reliably detected. Calculated using the 3σ/k method.In the nanomolar to low micromolar range, demonstrating high sensitivity.
Binding Stoichiometry The ratio in which the probe and the metal ion bind. Determined using a Job's plot or by fitting the titration data.Typically a 1:1 binding stoichiometry between Q-DPA and Zn²⁺.
Binding Constant (Kₐ) A measure of the affinity of the probe for the metal ion. Calculated from the fluorescence titration data using the Benesi-Hildebrand equation.A high binding constant, indicating a strong and stable complex formation.[5]
Quantum Yield (Φ) The efficiency of the fluorescence process.A significant increase in quantum yield upon binding to Zn²⁺.

Signaling Pathway and Mechanism

The fluorescence "turn-on" response of the Q-DPA probe upon binding to Zn²⁺ is governed by the inhibition of the Photoinduced Electron Transfer (PET) process.

Signaling Mechanism of Q-DPA cluster_0 Probe Alone (Fluorescence OFF) cluster_1 Probe + Zn²⁺ (Fluorescence ON) Q-DPA Q-DPA Probe PET Photoinduced Electron Transfer (Lone pair on DPA to Quinoline*) Q-DPA->PET Excitation Quenched Fluorescence Quenched PET->Quenched Q-DPA-Zn Q-DPA-Zn²⁺ Complex No_PET PET Blocked (Lone pair on DPA binds Zn²⁺) Q-DPA-Zn->No_PET Excitation Enhanced Fluorescence Enhanced No_PET->Enhanced Zn_ion Zn²⁺ Zn_ion->Q-DPA-Zn Binding

Caption: Proposed signaling pathway for the Q-DPA fluorescent probe.

In the absence of Zn²⁺, upon excitation of the quinoline fluorophore, the lone pair of electrons on the nitrogen atoms of the di(2-picolyl)amine (DPA) moiety can be transferred to the excited state of the quinoline, leading to fluorescence quenching. When Zn²⁺ is introduced, it coordinates with the nitrogen atoms of the DPA unit. This coordination lowers the energy of the lone pair electrons, making the PET process energetically unfavorable. As a result, the fluorescence of the quinoline is restored and significantly enhanced.

Conclusion and Future Perspectives

The use of 7-(bromomethyl)quinoline hydrobromide as a versatile building block allows for the straightforward synthesis of novel fluorescent probes for metal ions. The detailed protocols provided herein for the synthesis and characterization of the Q-DPA probe for Zn²⁺ serve as a practical guide for researchers in this field. The modular nature of this synthetic approach allows for the facile modification of both the fluorophore and the chelating unit to target other metal ions of interest and to fine-tune the photophysical and sensing properties of the probes. Future work could involve the incorporation of water-solubilizing groups to enhance biocompatibility for cellular imaging applications.

References

  • Zhao, C., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (n.d.). MDPI. [Link]

  • Synthesis of naphthylimide-quinoline fluorescent probe for the detection of Fe3+ and its application to Hela cells imaging. (2026). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Droguett, K., et al. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]

  • Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. (2024). Asian Journal of Chemistry. [Link]

  • Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. (n.d.). National Institutes of Health. [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate. [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Royal Society of Chemistry. [Link]

  • Crystal structure of (7-{[bis(pyridin-2-ylmethyl)amino-κ3 N,N',N'']methyl}-5-chloroquinolin-8-olato-κ2 N,O)zinc(II) perchlorate. (n.d.). National Institutes of Health. [Link]

  • Design and synthesis of a fluorescent probe for Zn2+, 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane and Zn2+-dependent hydrolytic and Zn2+-independent photochemical reactivation of its benzenesulfonyl-caged derivative. (n.d.). PubMed. [Link]

  • Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. (n.d.). MDPI. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022). Preprints.org. [Link]

  • Recognition of Fe3+ by a new azine-based fluorescent “turn-off” chemosensor and its binding mode analysis using DFT. (2020). Journal of Molecular Structure. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • A novel coumarin-based pyrazoline fluorescent probe for detection of Fe3+ and its application in cells. (2025). ResearchGate. [Link]

  • A highly selective quinoline-based fluorescent sensor for Zn(II). (2014). PubMed. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Semantic Scholar. [Link]

  • Synthesis of naphthylimide-quinoline fluorescent probe for the detection of Fe3+ and its application to Hela cells imaging. (2026). R Discovery. [Link]

  • A Novel Quinoline Derivative for Selective and Sensitive Visual Detection of PPB Level Cu2+ in an Aqueous Solution. (n.d.). Bentham Science. [Link]

Sources

Application

Application Notes and Protocols for the Development of Antitubercular Compounds from 7-(Bromomethyl)quinoline Hydrobromide

Introduction: The Quinoline Scaffold as a Privileged Motif in Tuberculosis Drug Discovery Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to pose a significant global healt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Tuberculosis Drug Discovery

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to pose a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent development of novel therapeutics with alternative mechanisms of action.[1] Within the landscape of medicinal chemistry, the quinoline nucleus has established itself as a "privileged scaffold" due to its presence in a wide array of bioactive molecules, including several clinically significant antitubercular agents.[2][3]

The remarkable success of the diarylquinoline bedaquiline, which targets the mycobacterial ATP synthase, has invigorated research into quinoline-based compounds as a promising avenue for new anti-TB drug discovery.[2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance efficacy and reduce toxicity.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-(bromomethyl)quinoline hydrobromide as a versatile starting material for the synthesis of novel quinoline derivatives with potential antitubercular activity. We will delve into the strategic rationale, detailed synthetic protocols, and methodologies for the biological evaluation of these compounds.

Strategic Rationale: Leveraging the 7-Substituted Quinoline Moiety

The substitution pattern on the quinoline ring plays a crucial role in determining the biological activity of the resulting compounds. The 7-position, in particular, has been identified as a key site for modification to modulate antitubercular potency. The introduction of various functional groups at this position can influence the molecule's interaction with biological targets, as well as its solubility and metabolic stability.

7-(Bromomethyl)quinoline hydrobromide serves as an excellent electrophilic precursor for the introduction of a diverse range of functionalities at the 7-position via nucleophilic substitution reactions. The benzylic bromide is a good leaving group, facilitating reactions with a wide array of nucleophiles, including phenols, thiophenols, and amines. This allows for the creation of a library of derivatives with varied electronic and steric properties, a crucial step in establishing structure-activity relationships (SAR).

The methylene bridge (-CH₂-) provides a flexible linker between the quinoline core and the appended moiety, which can be advantageous for optimal binding to the target protein. This strategic approach allows for the exploration of a broad chemical space in the quest for novel and effective antitubercular agents.

Synthetic Workflows and Protocols

The following section details the synthetic pathways for the derivatization of 7-(bromomethyl)quinoline hydrobromide. These protocols are designed to be robust and adaptable, providing a solid foundation for further optimization in individual research settings.

General Considerations:
  • Starting Material: 7-(Bromomethyl)quinoline hydrobromide can be synthesized from commercially available precursors or procured from chemical suppliers. It is crucial to ensure its purity before use. The hydrobromide salt is often used for its stability and ease of handling. Neutralization to the free base may be required for certain reactions.

  • Reactions: All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for reactions sensitive to moisture and air.

  • Purification: Column chromatography on silica gel is the most common method for purifying the synthesized compounds. The choice of eluent will depend on the polarity of the product.

  • Characterization: The structure and purity of all synthesized compounds must be confirmed by appropriate analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Synthetic Workflow Overview

SynthesisWorkflow Start 7-(Bromomethyl)quinoline Hydrobromide FreeBase 7-(Bromomethyl)quinoline (Free Base) Start->FreeBase Neutralization Product 7-((Aryloxy/Arylthio/Arylamino)methyl)quinoline Derivatives FreeBase->Product Phenol Phenol/Thiophenol/ Amine Nucleophile Phenol->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., DMF, ACN) Solvent->Product

Caption: General workflow for the synthesis of 7-substituted quinoline derivatives.

Protocol 1: Synthesis of 7-((Aryloxy)methyl)quinoline Derivatives (Ethers)

This protocol describes the Williamson ether synthesis to couple 7-(bromomethyl)quinoline with various substituted phenols.

Rationale: The introduction of an aryloxy moiety can significantly impact the lipophilicity and electronic properties of the molecule, potentially influencing its ability to cross the mycobacterial cell wall and interact with intracellular targets.

Step-by-Step Protocol:

  • Neutralization of Starting Material: In a round-bottom flask, suspend 7-(bromomethyl)quinoline hydrobromide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until the solid dissolves and effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the free base of 7-(bromomethyl)quinoline.

  • Reaction Setup: To a solution of the appropriate phenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Addition of Electrophile: Add a solution of 7-(bromomethyl)quinoline (free base, 1.0 eq) in a minimal amount of DMF to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 7-(((Aryl)thio)methyl)quinoline Derivatives (Thioethers)

This protocol outlines the synthesis of thioether derivatives by reacting 7-(bromomethyl)quinoline with substituted thiophenols.

Rationale: The replacement of the ether linkage with a thioether can alter the geometry and electronic nature of the linker, potentially leading to different biological activities. The sulfur atom can also participate in different types of interactions with biological targets.

Step-by-Step Protocol:

  • Deprotonation of Nucleophile: In a round-bottom flask, dissolve the desired thiophenol (1.1 eq) in a suitable solvent like ethanol or DMF. Add a base such as sodium ethoxide (NaOEt, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) and stir for 15-30 minutes at room temperature to generate the thiolate anion.

  • Addition of Electrophile: Add a solution of 7-(bromomethyl)quinoline (free base, 1.0 eq), obtained as described in Protocol 1, to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction by TLC.

  • Work-up: After completion, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of N-((Quinolin-7-yl)methyl)aniline Derivatives (Amines)

This protocol details the synthesis of secondary amine derivatives through the reaction of 7-(bromomethyl)quinoline with various anilines.

Rationale: The introduction of a nitrogen-containing linker allows for the formation of hydrogen bonds, which can be crucial for target binding. The nature of the substituents on the aniline ring can be varied to probe the electronic and steric requirements for activity.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 7-(bromomethyl)quinoline (free base, 1.0 eq), the desired aniline derivative (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (TEA, 2.0 eq) in a solvent like acetonitrile (ACN) or ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) for 8-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate or DCM/methanol gradient).

  • Characterization: Analyze the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation: In Vitro Antitubercular Screening

The synthesized quinoline derivatives should be evaluated for their in vitro activity against Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.

Antitubercular Screening Workflow

ScreeningWorkflow Compound Synthesized Quinoline Derivative SerialDilution Serial Dilution in 7H9 Broth Compound->SerialDilution Incubation1 Inoculation into 96-well plate SerialDilution->Incubation1 MtbCulture M. tuberculosis H37Rv Culture MtbCulture->Incubation1 Incubation2 Incubation (7 days, 37°C) Incubation1->Incubation2 AlamarBlue Addition of Alamar Blue Incubation2->AlamarBlue Incubation3 Incubation (24 hours, 37°C) AlamarBlue->Incubation3 Readout Visual or Spectrophotometric Reading (MIC Determination) Incubation3->Readout

Sources

Technical Notes & Optimization

Optimization

Stability of 7-(Bromomethyl)quinoline hydrobromide in aqueous solutions

Welcome to the technical support resource for 7-(Bromomethyl)quinoline hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 7-(Bromomethyl)quinoline hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this reagent in aqueous solutions. As a benzylic bromide derivative, 7-(Bromomethyl)quinoline hydrobromide is a highly reactive alkylating agent, and its stability in aqueous media is a critical factor for successful experimental outcomes. This document provides a framework for understanding its chemical behavior and offers practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 7-(Bromomethyl)quinoline hydrobromide in aqueous solutions?

The primary cause of instability is hydrolysis. The bromomethyl group is a potent electrophile, making the benzylic carbon atom highly susceptible to nucleophilic attack by water molecules. This reaction, proceeding through an SN1 or SN2 mechanism, displaces the bromide ion and results in the formation of the corresponding 7-(hydroxymethyl)quinoline. This degradation product is typically unreactive for the intended alkylation of target nucleophiles like thiols or amines, leading to failed or low-yield experiments.

Q2: How does pH affect the stability of 7-(Bromomethyl)quinoline hydrobromide solutions?

The pH of the aqueous solution plays a critical role in the rate of hydrolysis.[1][2]

  • Neutral to Alkaline pH (pH > 7): Stability is significantly compromised. At higher pH levels, the concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water, increases. This accelerates the rate of degradation, leading to rapid conversion to 7-(hydroxymethyl)quinoline. For many applications, such as labeling cysteine residues in proteins, a pH around 7-8.5 is required for the target thiol to be sufficiently nucleophilic. This creates a challenging experimental window where both the target reaction and hydrolysis are competing.

  • Acidic pH (pH < 7): The compound exhibits greater stability in acidic conditions. The low concentration of hydroxide ions and the protonation of the quinoline nitrogen can help to reduce the rate of nucleophilic attack. However, extremely low pH values may not be suitable for all experimental systems, particularly those involving biological macromolecules.

Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

For long-term storage, it is imperative to avoid aqueous solvents.

  • Recommended Solvents: Anhydrous (dry) aprotic organic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are the preferred choices for preparing stock solutions.

  • Storage Conditions: Prepare the stock solution at a reasonably high concentration (e.g., 10-50 mM). Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture. Store these aliquots tightly sealed at -20°C or below, protected from light. A safety data sheet for a similar compound recommends storage in a dry, cool, and well-ventilated place.[3]

Q4: How quickly does 7-(Bromomethyl)quinoline hydrobromide degrade in a typical aqueous reaction buffer?

Troubleshooting Guide

This section addresses common problems encountered during experiments using 7-(Bromomethyl)quinoline hydrobromide.

Issue 1: Low or No Yield of the Desired Product
  • Probable Cause: The most likely reason is the degradation of the reagent via hydrolysis before it has had a chance to react with your target molecule.

  • Solutions:

    • Fresh Reagent Preparation: Do not use pre-made aqueous solutions of 7-(Bromomethyl)quinoline hydrobromide. Add the reagent to the aqueous reaction buffer immediately after weighing or by diluting a fresh aliquot of an anhydrous stock solution (e.g., in DMF or DMSO).

    • Optimize Reagent Addition: Instead of adding the reagent in one portion, consider multiple small additions over the course of the reaction. This maintains a higher effective concentration of the active reagent relative to its hydrolysis product.

    • Concentration Effects: If possible, increase the concentration of your target molecule. This will favor the bimolecular reaction with the reagent over the competing hydrolysis reaction.

    • pH and Temperature Control: Conduct the reaction at the lowest pH and temperature compatible with your experimental system to slow the rate of hydrolysis.[4] While higher temperatures can increase reaction rates, they will also accelerate hydrolysis.[5]

Issue 2: Appearance of an Unexpected, More Polar Byproduct in Analysis (TLC/LC-MS)
  • Probable Cause: You are likely observing the hydrolysis product, 7-(hydroxymethyl)quinoline. The hydroxyl group makes this compound significantly more polar than the starting bromomethyl derivative.

  • Solutions:

    • Characterize the Byproduct: If using LC-MS, check for a mass corresponding to the loss of HBr and the addition of OH. The expected mass for 7-(hydroxymethyl)quinoline is approximately 159.07 g/mol .

    • Implement Stability Measures: Follow the recommendations in "Issue 1" to minimize the formation of this byproduct.

    • Purification Strategy: If byproduct formation is unavoidable, adjust your purification strategy (e.g., flash chromatography gradient, HPLC method) to ensure efficient separation from your desired product.

Issue 3: Inconsistent Results Between Experiments
  • Probable Cause: Inconsistency often stems from variations in the handling of the reagent, particularly the age of the aqueous solution and exposure to moisture.

  • Solutions:

    • Standardize Protocol: Develop a strict, standardized protocol for the preparation and addition of the 7-(Bromomethyl)quinoline hydrobromide solution. Ensure it is added to the reaction mixture at the exact same point in the workflow for every experiment.

    • Use Anhydrous Techniques: When preparing the stock solution in an organic solvent, use anhydrous grade solvent and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize the introduction of water.

    • Verify Reagent Quality: If inconsistencies persist, the quality of the solid reagent may be compromised. Consider purchasing a fresh batch and storing it in a desiccator.

Data Summary and Visualization
Expected Stability Profile

The following table provides a qualitative summary of the expected stability of 7-(Bromomethyl)quinoline hydrobromide under various conditions, based on established chemical principles.

ConditionParameterExpected StabilityRationale
pH Acidic (pH 3-5)HighLow concentration of hydroxide ions minimizes nucleophilic attack.
Neutral (pH ~7)Low to ModerateWater acts as a nucleophile, leading to hydrolysis over time.
Alkaline (pH > 8)Very LowHigh concentration of highly nucleophilic hydroxide ions rapidly degrades the reagent.[4][6]
Temperature 4°CModerateLower kinetic energy slows the rate of hydrolysis.
Room Temp (~25°C)LowSufficient thermal energy for hydrolysis to occur at a significant rate.[5]
> 37°CVery LowRate of hydrolysis increases significantly with temperature.[7]
Solvent Anhydrous DMF/DMSOHighAprotic solvents do not participate in hydrolysis. Ideal for stock solutions.
Aqueous BufferLowWater is a reactant in the degradation pathway.
Degradation Pathway: Hydrolysis

The primary degradation route in aqueous media is the conversion of the bromomethyl group to a hydroxymethyl group.

Hydrolysis cluster_conditions Accelerated by: reagent 7-(Bromomethyl)quinoline (Active Reagent) product 7-(Hydroxymethyl)quinoline (Inactive Byproduct) reagent->product + H₂O - HBr High pH (OH⁻) High pH (OH⁻) High Temperature High Temperature Troubleshooting start Experiment Start: Low or No Product Yield check_reagent Was the aqueous reagent solution prepared fresh (< 5 min before use)? start->check_reagent prepare_fresh ACTION: Prepare reagent solution immediately before adding to the reaction. check_reagent->prepare_fresh No check_stock Is the organic stock solution old or possibly contaminated with water? check_reagent->check_stock Yes success Problem Resolved prepare_fresh->success prepare_new_stock ACTION: Prepare a fresh stock solution in anhydrous solvent. Aliquot and store at -20°C. check_stock->prepare_new_stock Yes check_conditions Review Reaction Conditions: Is pH > 7.5? Is temperature elevated? check_stock->check_conditions No prepare_new_stock->success optimize_conditions ACTION: Lower pH and/or temperature if compatible with the reaction. Increase reactant concentration. check_conditions->optimize_conditions Yes check_conditions->success No optimize_conditions->success

Caption: Decision tree for troubleshooting low-yield reactions.

Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution in a manner that maximizes its shelf-life.

  • Materials: 7-(Bromomethyl)quinoline hydrobromide (solid), anhydrous dimethylformamide (DMF), microcentrifuge tubes, argon or nitrogen gas (optional).

  • Accurately weigh the desired amount of 7-(Bromomethyl)quinoline hydrobromide in a fume hood.

  • Add the appropriate volume of anhydrous DMF to achieve the target concentration (e.g., 20 mM).

  • Vortex briefly until the solid is completely dissolved. If desired, briefly purge the headspace of the vial with an inert gas.

  • Aliquot the solution into single-use microcentrifuge tubes. This prevents contamination of the entire stock with atmospheric moisture from repeated openings.

  • Seal the tubes tightly and store them at -20°C, protected from light.

Protocol 2: General Procedure for a Labeling Reaction in Aqueous Buffer

This protocol provides a general workflow for using the reagent in a typical bioconjugation experiment.

  • Prepare Buffer: Prepare your aqueous reaction buffer (e.g., PBS, HEPES) and adjust to the desired pH. Degas the buffer if your target molecule is sensitive to oxidation.

  • Dissolve Target: Dissolve your target molecule (e.g., protein, peptide) in the reaction buffer to the desired concentration.

  • Initiate Reaction: a. Retrieve a single aliquot of the 7-(Bromomethyl)quinoline hydrobromide stock solution from the freezer and allow it to thaw to room temperature. b. Calculate the volume of the stock solution needed to achieve the desired molar excess in your reaction. c. Add the calculated volume of the stock solution directly to the stirring reaction mixture. Ensure rapid mixing.

  • Monitor Reaction: Monitor the progress of the reaction by a suitable analytical method (e.g., LC-MS, HPLC).

  • Quench and Purify: Once the reaction is complete, quench any remaining unreacted 7-(Bromomethyl)quinoline hydrobromide by adding a small molecule with a reactive nucleophile (e.g., L-cysteine, β-mercaptoethanol). Proceed immediately with the purification of your desired product.

References
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol.
  • Carvaja, G. & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113.
  • Echemi. (n.d.). 2-(Bromomethyl)-7-chloroquinoline SDS, 115104-25-1 Safety Data Sheets.
  • Geronikaki, A. et al. (2016). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 21(8), 1049.
  • MDPI. (n.d.). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules.
  • Patel, H. et al. (2017). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • ResearchGate. (2015). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. International Journal of Pharmaceutical Sciences and Research, 6(11), 4726-4733.
  • Vardan, M. (2022). STABILITY ASPECTS OF HERBAL FORMULATION. World Journal of Pharmaceutical and Life Sciences, 8(2), 118-124.
  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Fluorescent Label Photostability: Mechanisms, Metrics, and Mitigation

For researchers, scientists, and professionals in drug development, the selection of a fluorescent label is a critical decision that profoundly impacts experimental outcomes. An ideal fluorophore is not only bright but a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent label is a critical decision that profoundly impacts experimental outcomes. An ideal fluorophore is not only bright but also robust, capable of withstanding intense and prolonged illumination without significant degradation. This guide provides an in-depth comparison of the photostability of common fluorescent labels, grounded in the fundamental mechanisms of photobleaching and supported by protocols for empirical validation.

The Inevitable Fade: Understanding Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[1] This phenomenon arises from the interaction of the excited-state fluorophore with its environment, particularly molecular oxygen, leading to covalent bond cleavage.[1][2] The susceptibility of a fluorophore to photobleaching is a crucial parameter, as it dictates the duration of imaging experiments and the quantitative accuracy of the collected data.[3]

The Jablonski Diagram and the Triplet State Menace

To grasp the mechanism of photobleaching, we must first understand the energy transitions a fluorophore undergoes, a concept elegantly illustrated by the Jablonski diagram.

  • Excitation: A photon of light is absorbed, promoting an electron from the ground singlet state (S₀) to an excited singlet state (S₁). This is a rapid process, occurring on the order of femtoseconds.[4]

  • Fluorescence: The electron returns to the ground state, releasing the absorbed energy as a photon. This is the desired outcome and is also a fast process (nanoseconds).[4]

  • Intersystem Crossing: A less frequent but highly consequential event is "intersystem crossing," where the excited electron transitions to a long-lived triplet state (T₁).[1][5] This transition is quantum-mechanically forbidden but can occur, and it is the primary gateway to photobleaching.[5]

  • Photobleaching Pathway: In the triplet state, the fluorophore is highly reactive. It can transfer its energy to ground-state molecular oxygen (³O₂), which is unique in that its ground state is a triplet state.[6][7] This energy transfer generates highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that attacks the fluorophore's structure, causing irreversible damage.[5][8]

Jablonski cluster_Singlet Singlet States cluster_Triplet Triplet State cluster_Reaction Photobleaching S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) S1->S0 Non-radiative Relaxation T1 T₁ (Excited State) S1->T1 Intersystem Crossing (ns-µs) O2_ground ³O₂ (Oxygen) T1->O2_ground Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen) Bleached Bleached Fluorophore O2_singlet->Bleached Oxidation

Quantifying Photostability: A Standardized Protocol

To objectively compare fluorescent labels, a standardized method for measuring photobleaching is essential. The following protocol provides a robust framework for quantifying the photostability of antibody-conjugated fluorophores in a typical immunofluorescence workflow.

Experimental Causality:

The core principle is to measure the decay of fluorescence intensity over time under continuous illumination.[9] By keeping illumination power, sample preparation, and imaging parameters constant, the observed decay rate becomes a direct measure of the fluorophore's intrinsic photostability.[10] Using a time-lapse acquisition on a fluorescence microscope allows for the systematic collection of this decay data.[9]

Step-by-Step Protocol:
  • Sample Preparation:

    • Culture and fix cells on coverslips using a standard protocol (e.g., 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Incubate with a primary antibody targeting a ubiquitous, abundant protein (e.g., anti-alpha-tubulin).

    • Incubate with secondary antibodies conjugated to the different fluorescent labels being compared. Crucially, ensure the degree of labeling (DOL) or fluorophore-to-protein (F/P) ratio is similar across conjugates, as this can influence photostability.

    • Mount the coverslips onto microscope slides using a standard mounting medium without an antifade reagent to isolate the fluorophore's performance.

  • Microscope Setup & Image Acquisition:

    • Use a fluorescence microscope (confocal or widefield) equipped with a camera.

    • Select an appropriate objective lens (e.g., 60x oil immersion).

    • For each fluorophore, use the appropriate laser line/filter set for excitation and emission.

    • Standardize Illumination: Set the excitation light source (laser or lamp) to a fixed, moderate power level that will be used for all samples. High laser power accelerates bleaching but may not reflect typical imaging conditions.[9][11]

    • Acquisition Parameters: Set camera exposure time, gain, and binning to be identical for all samples. The initial image should be bright but not saturated.

    • Time-Lapse Imaging: Acquire a series of images of the same field of view continuously over a set period (e.g., one image every 5 seconds for 5 minutes).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.[12]

    • Select a background region to subtract from the ROI measurements to correct for noise.

    • Normalize the intensity data for each time series, setting the intensity of the first frame to 100%.

    • Plot the normalized intensity versus time for each fluorescent label.

    • Calculate the photobleaching half-life (t₁/₂) : the time it takes for the fluorescence intensity to drop to 50% of its initial value. This is a key metric for comparison.

Workflow cluster_Prep Sample Preparation cluster_Imaging Microscopy cluster_Analysis Data Analysis Fix Cell Fixation & Permeabilization Ab1 Primary Antibody Incubation Fix->Ab1 Ab2 Fluorescent Secondary Antibody Incubation Ab1->Ab2 Mount Mounting (No Antifade) Ab2->Mount Setup Standardize Illumination & Acquisition Settings Mount->Setup Acquire Continuous Time-Lapse Image Acquisition Setup->Acquire ROI Measure Mean Intensity in ROI Over Time Acquire->ROI Normalize Normalize Intensity to t=0 ROI->Normalize Plot Plot Intensity vs. Time Normalize->Plot HalfLife Calculate Photobleaching Half-Life (t₁/₂) Plot->HalfLife

Comparative Performance of Fluorescent Labels

The photostability of fluorescent dyes varies dramatically based on their chemical structure.[12][13] Modern synthetic dyes have been specifically engineered to resist photobleaching, offering substantial improvements over traditional fluorophores.[14]

Fluorescent Label FamilyCommon ExamplesRelative PhotostabilityKey Characteristics
Traditional Dyes FITC, TRITCLowProne to rapid photobleaching and pH sensitivity (FITC).[15] Still used for cost-sensitive applications.
Cyanine Dyes (Cy) Cy3, Cy5Moderate to HighGood brightness, but Cy5 can be susceptible to ozone-induced degradation. Less photostable than modern alternatives.[16]
Alexa Fluor Dyes AF488, AF568, AF647Very HighConsidered a gold standard. Exhibit intense brightness and exceptional photostability across the spectrum.[12][17][18] Less pH-sensitive than FITC.[15]
DyLight Dyes DyLight 488, DyLight 594Very HighComparable in performance to Alexa Fluor dyes, offering high intensity and photostability.
Atto Dyes Atto 647NHigh to Very HighKnown for high photostability and brightness, often used in single-molecule and super-resolution microscopy.

This table provides a qualitative comparison. Quantitative values like half-life are highly dependent on experimental conditions (illumination power, buffer, etc.) and should be determined empirically using the protocol above.

Mitigating Photobleaching: Practical Strategies

While choosing a photostable dye is the first line of defense, several experimental strategies can further minimize photobleaching and maximize your "photon budget".[14]

  • Reduce Excitation Power: Use the lowest possible laser or lamp power that provides an adequate signal-to-noise ratio. The relationship between power and bleaching is often non-linear, so even a small reduction can have a large effect.[9]

  • Minimize Exposure Time: Keep camera exposure times as short as possible and avoid unnecessary illumination of the sample when not acquiring images.

  • Use Antifade Mounting Media: These specialized reagents are essential for preserving fluorescence in fixed samples.[19][20] They work by scavenging reactive oxygen species, thereby suppressing the chemical reactions that cause photobleaching.[21] Common antifade agents include p-Phenylenediamine (PPD) and n-Propyl gallate (NPG).[21][22][23]

  • Image Deeper in the Spectrum: Red-shifted fluorophores (e.g., Alexa Fluor 647) are often inherently more photostable and generate less autofluorescence, as the lower-energy photons are less likely to induce damaging chemical reactions.

By understanding the mechanisms of photobleaching, employing standardized protocols for evaluation, and selecting robust modern fluorophores, researchers can significantly enhance the quality, reliability, and quantitative power of their fluorescence-based experiments.

References

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. Available at: [Link]

  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence. Available at: [Link]

  • Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Available at: [Link]

  • Kikuchi, K., et al. (2017). Photostable and photoswitching fluorescent dyes for super-resolution imaging. Journal of Biological Inorganic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Jablonski diagram of the primary photophysical processes. Available at: [Link]

  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. PubMed. Available at: [Link]

  • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal. Available at: [Link]

  • Shaner, N. C., et al. (2016). Quantitative Assessment of Fluorescent Proteins. PubMed Central. Available at: [Link]

  • Molecular Expressions. (2017). Fluorescence - Jablonski Energy Diagram. Available at: [Link]

  • ResearchGate. (n.d.). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Available at: [Link]

  • ResearchGate. (2011). (PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Available at: [Link]

  • University of Chicago. (n.d.). Fluorochromes Description. Available at: [Link]

  • Taylor & Francis Online. (2022). Enrolling reactive oxygen species in photon-to-chemical energy conversion: fundamentals, technological advances, and applications. Available at: [Link]

  • Wäldchen, F., et al. (2012). Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. PubMed Central. Available at: [Link]

  • Zheng, Q., & Lavis, L. D. (2017). Development of photostable fluorophores for molecular imaging. Current Opinion in Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). Simplified Jablonski diagram showing generation of singlet oxygen (1O2). Available at: [Link]

  • ResearchGate. (1994). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. Available at: [Link]

  • Wikipedia. (n.d.). Photobleaching. Available at: [Link]

  • Chemistry LibreTexts. (2023). Jablonski Diagram. Available at: [Link]

  • MDPI. (2023). Silk Fibroin-Templated Copper Nanoclusters: Responsive Fluorescent Probes. Available at: [Link]

  • University of California, Irvine. (n.d.). Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating a Bioassay for Screening 7-(Bromomethyl)quinoline Hydrobromide Derivatives

For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is the cornerstone of generating reliable and reproducible data. This guide provides an in-depth, experience-driven a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a bioassay is the cornerstone of generating reliable and reproducible data. This guide provides an in-depth, experience-driven approach to validating a bioassay for screening 7-(Bromomethyl)quinoline hydrobromide derivatives, a class of compounds with significant therapeutic potential.[1][2][3][4][5] We will move beyond a simple checklist of steps to explore the rationale behind experimental choices, ensuring a self-validating system that stands up to scientific scrutiny.

The Criticality of Bioassay Validation in Drug Discovery

A bioassay's primary function is to measure the biological activity or potency of a substance.[6] In the context of drug discovery, an unvalidated or poorly validated assay can lead to costly and time-consuming errors, such as false positives or negatives, ultimately hindering the identification of promising lead compounds.[6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for bioanalytical method validation to ensure data integrity and reliability.[8][9] Adherence to these principles is not merely a regulatory hurdle but a fundamental aspect of good scientific practice.

This guide will focus on validating a cell-based cytotoxicity assay, a common and relevant choice for screening quinoline derivatives due to their frequently observed anticancer properties.[4][10]

Choosing the Right Bioassay: A Comparative Analysis

The selection of an appropriate bioassay is the first critical decision. It should ideally reflect the proposed mechanism of action of the drug, be stability-indicating, and suitable for the intended purpose, such as high-throughput screening (HTS).[11] Let's compare some common bioassay formats.

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
Colorimetric (e.g., MTT, XTT) Enzymatic conversion of a substrate to a colored product by metabolically active cells.Inexpensive, well-established protocols.Can be affected by compounds that interfere with metabolic activity or have their own color.Initial screening for cytotoxicity and cell proliferation.
Fluorescence-based (e.g., Calcein AM) Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product in viable cells.High sensitivity, suitable for multiplexing.[12]Potential for autofluorescence from test compounds, phototoxicity.[12]Measuring cell viability, imaging applications.[12][13]
Luminescence-based (e.g., CellTiter-Glo®) ATP-dependent generation of a light signal by luciferase.High sensitivity, wide dynamic range, less interference from colored or fluorescent compounds.[12][14]Reagents can be more expensive.High-throughput screening for cell viability and cytotoxicity.
ELISA Antibody-based detection of a specific antigen or protein.High specificity and versatility.Can be time-consuming, requires specific antibodies.Quantifying specific protein markers of cell death or proliferation.

For screening a library of novel 7-(Bromomethyl)quinoline hydrobromide derivatives, a luminescence-based cytotoxicity assay offers an excellent balance of sensitivity, throughput, and robustness, minimizing the potential for compound interference.[12][14]

The Validation Workflow: A Step-by-Step Guide with Rationale

The validation process ensures that the chosen assay is fit for its intended purpose.[15] We will follow the principles outlined by the ICH and the United States Pharmacopeia (USP).[6][16]

Figure 1: A flowchart of the bioassay validation workflow.

Part 1: Assay Development and Optimization

Before formal validation, the assay must be optimized to ensure a stable and reproducible signal.

  • Cell Line Selection: Choose a cell line relevant to the therapeutic target. For general cytotoxicity screening, commonly used cancer cell lines like HeLa or HT29 are suitable.[4][10]

  • Cell Seeding Density: Titrate the number of cells per well to find a density that results in exponential growth throughout the experiment and a strong signal-to-background ratio.

  • Incubation Time: Determine the optimal incubation time with the test compounds to observe a significant biological response.

  • Reagent Concentration: Optimize the concentration of the detection reagent to ensure it is not a limiting factor in the reaction.

Part 2: Pre-Validation

This stage involves a preliminary assessment of the assay's performance to identify any major issues before committing to a full validation study.

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter that assesses the quality of a high-throughput screening assay.[17] It is calculated using the following formula:

    Z' = 1 - (3 * (σp + σn)) / |μp - μn|

    Where:

    • μp = mean of the positive control

    • σp = standard deviation of the positive control

    • μn = mean of the negative control

    • σn = standard deviation of the negative control

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]

Part 3: Full Validation

Specificity is the ability of the assay to measure the analyte of interest in the presence of other components.[8]

  • Experimental Approach:

    • Test the vehicle (e.g., DMSO) at the highest concentration used for the test compounds to ensure it does not affect cell viability.

    • Screen a panel of structurally unrelated compounds with known biological activities to confirm they do not interfere with the assay.

    • For mechanism-of-action-based assays, use knockout cell lines or specific inhibitors to demonstrate that the signal is dependent on the target pathway.

Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay is shown to be linear, accurate, and precise.[16]

  • Experimental Protocol:

    • Prepare a dilution series of a known cytotoxic compound (e.g., doxorubicin) spanning a wide range of concentrations.

    • Run the assay and plot the response (e.g., luminescence) against the concentration.

    • Perform a linear regression analysis. The coefficient of determination (R²) should be close to 1.

    • The Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) define the boundaries of the assay range.[9]

Accuracy is the closeness of the measured value to the true value.[16]

  • Experimental Protocol:

    • Prepare samples with known concentrations of a reference compound (at least three concentration levels: low, medium, and high).

    • Analyze these samples in replicate (at least n=3).

    • Calculate the percent recovery for each sample:

      % Recovery = (Measured Concentration / Nominal Concentration) * 100

    • The acceptance criterion is typically 80-120% recovery.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[16] It is usually expressed as the coefficient of variation (%CV).

  • Types of Precision:

    • Repeatability (Intra-assay precision): The precision of the assay under the same operating conditions over a short period.

    • Intermediate Precision (Inter-assay precision): The precision of the assay within the same laboratory but on different days, with different analysts, or with different equipment.

  • Experimental Protocol:

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For intra-assay precision, analyze at least six replicates of each QC sample on the same plate.

    • For inter-assay precision, analyze the QC samples on at least three different days.

    • Calculate the %CV for each set of replicates:

      %CV = (Standard Deviation / Mean) * 100

    • The acceptance criterion for %CV is typically ≤15% (or ≤20% for the LLOQ).

Robustness is the ability of the assay to remain unaffected by small, deliberate variations in method parameters.[18]

  • Experimental Approach:

    • Identify critical parameters that could potentially affect the assay performance (e.g., incubation time, temperature, cell passage number).[19]

    • Introduce small, deliberate changes to these parameters (e.g., ±10% of the nominal value).

    • Analyze the impact of these changes on the assay results. The results should remain within the acceptance criteria for accuracy and precision.

Data Presentation and Interpretation

All quantitative data from the validation experiments should be summarized in clear and concise tables.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterMetricAcceptance Criteria
Linearity Coefficient of Determination (R²)≥ 0.98
Range LLOQ and ULOQDefined by linear, accurate, and precise results
Accuracy % Recovery80 - 120%
Precision %CV (Intra- and Inter-assay)≤ 15% (≤ 20% at LLOQ)
Robustness %CV after parameter variation≤ 20%

Troubleshooting Common Issues

Even with a well-designed validation plan, issues can arise.[20][21][22]

IssuePotential CauseTroubleshooting Steps
High %CV Inconsistent cell seeding, pipetting errors, edge effects on the plate.Use an automated cell counter, calibrate pipettes regularly, avoid using the outer wells of the plate.
Low Z'-Factor Small signal window, high variability in controls.Optimize cell density and incubation time, ensure proper mixing of reagents.
Poor Accuracy Inaccurate preparation of standards, matrix effects.Use a calibrated balance and pipettes, test for matrix effects by spiking the reference compound into the sample matrix.

Conclusion

References

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  • Essentials in Bioassay Development - BioPharm International. Available at: [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. Available at: [Link]

  • Statistical Assessments of Bioassay Validation Acceptance Criteria. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. Available at: [Link]

  • Troubleshooting - BioAssay Systems. Available at: [Link]

  • A review for cell-based screening methods in drug discovery - PMC - NIH. Available at: [Link]

  • Assay Formats: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. Available at: [Link]

  • Statistical methods for the analysis of bioassay data - Pure - Eindhoven University of Technology. Available at: [Link]

  • Performance comparison of luminescent assay and ELISA - ResearchGate. Available at: [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. Available at: [Link]

  • (PDF) synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives August 2020 1596280379 8315613 - ResearchGate. Available at: [Link]

  • Common Assay Development Issues (And How to Avoid Them!) - DCN Dx. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. Available at: [Link]

  • Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials - MDPI. Available at: [Link]

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  • Bioassay Validation - Quantics Biostatistics. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available at: [Link]

  • Immunoassay Troubleshooting | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • Bioluminescence vs. Fluorescence: Choosing the Right Assay for Your Experiment - Promega Connections. Available at: [Link]

  • Regulatory Considerations of Bioassay Lifecycle Management For Biologics - CASSS. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • Statistics for Validating Potency Assays - BEBPA. Available at: [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide - ResearchGate. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • High-throughput screening - Wikipedia. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. Available at: [Link]

  • Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents - PubMed. Available at: [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 - YouTube. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

Sources

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